7-Bromo-4H-chromen-4-one
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-bromochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAOCYNUAWVKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595586 | |
| Record name | 7-Bromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168759-60-2 | |
| Record name | 7-Bromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMOCHROMONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 7-Bromo-4H-chromen-4-one from 4-bromo-2-hydroxyacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 7-Bromo-4H-chromen-4-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 4-bromo-2-hydroxyacetophenone. This document details a two-step synthetic pathway involving an initial Vilsmeier-Haack formylation followed by a deformylation reaction. The protocols provided are based on established chemical principles and analogous transformations reported in the scientific literature.
Synthetic Strategy Overview
The synthesis of this compound from 4-bromo-2-hydroxyacetophenone is efficiently achieved through a two-step process:
-
Vilsmeier-Haack Reaction: The initial step involves the formylation and cyclization of 4-bromo-2-hydroxyacetophenone using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction yields the intermediate, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.
-
Deformylation: The subsequent removal of the formyl group from the 3-position of the chromone ring affords the target molecule, this compound. This is typically achieved by heating the intermediate in an aqueous solution containing a mild base, such as sodium carbonate.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde
This procedure is adapted from the general methodology for the synthesis of 3-formylchromones via the Vilsmeier-Haack reaction.
Materials:
-
4-bromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 4-5 equivalents) to 0 °C in an ice bath.
-
To the cooled DMF, add phosphorus oxychloride (POCl₃, 2-2.5 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 4-bromo-2-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF.
-
Add the solution of 4-bromo-2-hydroxyacetophenone dropwise to the prepared Vilsmeier reagent.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then recrystallized from ethanol to afford pure 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.
Step 2: Synthesis of this compound
This protocol describes the deformylation of the 3-formylchromone intermediate.
Materials:
-
7-bromo-4-oxo-4H-chromene-3-carbaldehyde
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl, for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a 5-10% aqueous solution of sodium carbonate.
-
Add 7-bromo-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) to the sodium carbonate solution.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Physicochemical and Spectroscopic Data of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-bromo-2-hydroxyacetophenone | C₈H₇BrO₂ | 215.04 | Solid | 98-101 |
| 7-bromo-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₅BrO₃ | 253.05 | Solid | Not reported |
| This compound | C₉H₅BrO₂ | 225.04 | Solid | Not reported |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec. (m/z) |
| 4-bromo-2-hydroxyacetophenone | 12.32 (s, 1H, OH), 7.57 (d, J = 8.7 Hz, 1H), 7.17 (d, J = 1.9 Hz, 1H), 7.03 (dd, J = 1.9, 8.7 Hz, 1H), 2.62 (s, 3H) | Data not available | Data not available | Data not available |
| 7-bromo-4-oxo-4H-chromene-3-carbaldehyde | 8.52 (s, 1H), 8.24 (d, J = 8.8 Hz, 1H), 7.57 (s, 1H), 7.48 (d, J = 8.8 Hz, 1H), 10.37 (s, 1H) | Data not available | Data not available | [M+H]⁺: 252.95 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: Spectroscopic data for some compounds are incomplete based on the available literature. Further characterization is recommended.
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the key transformations.
Vilsmeier-Haack Reaction Mechanism
Caption: Proposed mechanism for the Vilsmeier-Haack reaction.
Deformylation Mechanism
Caption: Proposed mechanism for the deformylation of the 3-formylchromone.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound from 4-bromo-2-hydroxyacetophenone. The Vilsmeier-Haack reaction is a powerful tool for the construction of the chromone core, and the subsequent deformylation offers a straightforward route to the desired product. This technical guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the synthesis of this important heterocyclic scaffold for further investigation and application in drug discovery programs. It is recommended that all reactions are carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
An In-depth Technical Guide to the Intramolecular Cyclization Mechanism for the Synthesis of 7-bromo-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the intramolecular cyclization to synthesize 7-bromo-4H-chromen-4-one. This chromone derivative is a valuable scaffold in medicinal chemistry and drug discovery, necessitating a thorough understanding of its synthesis for further analog development and optimization.
Core Synthetic Pathways and Mechanisms
The synthesis of this compound, a substituted chromone, can be achieved through several intramolecular cyclization strategies. The most common and efficient methods originate from substituted 2'-hydroxyacetophenones. Below, we detail the primary mechanistic pathways.
Cyclization via an Enaminone Intermediate (Vilsmeier-Haack Type Reaction)
A prevalent and high-yielding method for the synthesis of 2,3-unsubstituted chromones involves the formation of an enaminone intermediate from a 2'-hydroxyacetophenone derivative. This intermediate then undergoes an acid-catalyzed intramolecular cyclization.
The reaction begins with the condensation of 1-(4-bromo-2-hydroxyphenyl)ethanone with a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the key intermediate, (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one[1].
The mechanism for the subsequent cyclization is as follows:
-
Protonation: An acid catalyst protonates the carbonyl oxygen of the enaminone, enhancing the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the phenolic hydroxyl group attacks the activated carbonyl carbon, initiating the cyclization.
-
Elimination of Dimethylamine: The resulting tetrahedral intermediate undergoes elimination of dimethylamine.
-
Deprotonation and Tautomerization: A final deprotonation and tautomerization step yields the stable aromatic this compound ring system.
Caption: General workflow for the synthesis of this compound via an enaminone intermediate.
Baker-Venkataraman Rearrangement
Another classical approach to chromone synthesis is the Baker-Venkataraman rearrangement. While not directly applied to 2,3-unsubstituted chromones, it is a fundamental pathway for 2-substituted analogs and provides important mechanistic context.
-
Esterification: The synthesis starts with the esterification of a 2'-hydroxyacetophenone with an acyl chloride.
-
Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone. This proceeds via the formation of an enolate which then undergoes an intramolecular acyl transfer[2][3].
-
Cyclodehydration: The 1,3-diketone is then treated with acid to facilitate a cyclodehydration reaction, yielding the chromone ring[4].
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-4H-chromen-4-one is a halogenated heterocyclic compound belonging to the chromone family. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The presence of a bromine atom at the 7-position provides a versatile handle for synthetic modifications, particularly for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on its synthesis, spectroscopic characterization, and utility in organic synthesis and drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. While some experimental data is available, certain properties are based on predictive models.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂ | |
| Molecular Weight | 225.04 g/mol | |
| CAS Number | 168759-60-2 | |
| Appearance | White to off-white solid | - |
| Melting Point | 154-159 °C | [1] |
| Boiling Point (Predicted) | 306.0 ± 42.0 °C | - |
| Density (Predicted) | 1.688 ± 0.06 g/cm³ | - |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The expected spectral features are outlined below.
¹H and ¹³C NMR Spectroscopy
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.3 | d | ~6.0 |
| H-3 | ~7.8 | d | ~6.0 |
| H-5 | ~8.1 | d | ~8.8 |
| H-6 | ~7.5 | dd | ~8.8, 2.2 |
| H-8 | ~7.9 | d | ~2.2 |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~112 |
| C-3 | ~156 |
| C-4 | ~177 |
| C-4a | ~124 |
| C-5 | ~127 |
| C-6 | ~128 |
| C-7 | ~120 |
| C-8 | ~118 |
| C-8a | ~155 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the α,β-unsaturated ketone and the aromatic system.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | ~1650 |
| C=C (alkene) | ~1620 |
| C-O-C (ether) | ~1250 |
| C-Br | ~600-500 |
| Aromatic C-H | ~3100-3000 |
Mass Spectrometry
Mass spectrometry of this compound would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | Expected m/z |
| [M]⁺ | 224/226 |
| [M-CO]⁺ | 196/198 |
| [M-Br]⁺ | 145 |
Synthesis of this compound
Several synthetic routes are available for the preparation of the chromone scaffold. A common and adaptable method involves the cyclization of a substituted 2-hydroxyacetophenone derivative.
General Synthetic Pathway
A plausible synthesis of this compound starts from 4-bromo-2-hydroxyacetophenone. This starting material can be reacted with a suitable one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or subjected to a Vilsmeier-Haack reaction followed by cyclization. A general intramolecular Wittig reaction approach has also been described for the synthesis of 4H-chromen-4-ones.[4]
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
Materials:
-
4-Bromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of 4-bromo-2-hydroxyacetophenone in DMF, POCl₃ is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for a specified period, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by pouring it into ice-water.
-
The pH is adjusted to neutral or slightly basic with a NaOH solution.
-
The aqueous layer is extracted with CH₂Cl₂ or EtOAc.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/EtOAc gradient to afford this compound.
Reactivity of this compound
The reactivity of this compound is primarily dictated by the presence of the aryl bromide, the α,β-unsaturated ketone system, and the pyrone ring.
Palladium-Catalyzed Cross-Coupling Reactions
The C7-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and heteroatom substituents. These reactions are pivotal for generating diverse libraries of chromone derivatives for biological screening.[2][5][6][7]
Caption: Key cross-coupling reactions of this compound.
4.1.1. Suzuki-Miyaura Coupling: Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene)
Procedure:
-
To a reaction vessel, this compound, the arylboronic acid, palladium catalyst, and base are added.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Degassed solvent is added, and the mixture is heated to a specified temperature (typically 80-110 °C).
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
4.1.2. Buchwald-Hartwig Amination: Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Under an inert atmosphere, the palladium catalyst, ligand, and base are added to a reaction vessel.
-
This compound and the amine are added, followed by the anhydrous solvent.
-
The mixture is heated (typically 80-120 °C) until the starting material is consumed.
-
After cooling, the reaction is worked up by partitioning between water and an organic solvent.
-
The product is isolated from the organic phase after drying, concentration, and purification by chromatography.
4.1.3. Sonogashira Coupling: Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In an inert atmosphere, this compound, the palladium catalyst, and the copper(I) salt are combined in the solvent.
-
The terminal alkyne and the base are added, and the mixture is stirred at room temperature or with gentle heating.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove salts, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the alkynylated chromone.
Nucleophilic Aromatic Substitution
While less common for aryl bromides without strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAAr) could potentially occur under forcing conditions or with highly activated nucleophiles. The electron-withdrawing nature of the chromone ring system may facilitate such reactions to a limited extent.
Reactions of the Pyrone Ring
The α,β-unsaturated ketone moiety in the pyrone ring is susceptible to nucleophilic attack, particularly at the C2 position. Strong nucleophiles can lead to ring-opening reactions. The carbonyl group at C4 can undergo typical ketone reactions, such as reduction or condensation.
Biological Activity and Drug Development Potential
The chromone scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10][11][12] Derivatives of 4H-chromen-4-one have been investigated as inhibitors of various enzymes, such as sirtuins, acetylcholinesterase, and Rho kinase.[13][14][15]
The 7-bromo substituent on the chromone ring serves as a crucial starting point for the synthesis of libraries of analogs for structure-activity relationship (SAR) studies. By employing the cross-coupling reactions described above, researchers can systematically modify this position to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for drug discovery using this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined chemical properties and the reactivity of the C-Br bond make it an ideal starting material for the generation of diverse molecular architectures. The detailed experimental protocols and spectroscopic data provided in this guide serve as a foundational resource for researchers working with this versatile compound. Further exploration of its reactivity and biological properties is warranted and is expected to lead to the discovery of novel therapeutic agents and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 7-Bromo-4H-chromen-4-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 7-Bromo-4H-chromen-4-one in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including a generalized experimental protocol and a logical workflow for analysis.
Introduction to this compound
This compound is a heterocyclic compound belonging to the chromone family. Chromones are a significant class of organic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities. The physicochemical properties of these compounds, particularly their solubility, are critical for their application in drug discovery and development, influencing factors such as bioavailability and formulation.
Qualitative Solubility Profile
Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed journals or chemical databases. However, based on the general characteristics of similar brominated chromanone compounds, a qualitative solubility profile can be inferred. For instance, the related compound 7-Bromo-4-chromanone is described as having low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide.[1] It is anticipated that this compound, a solid at room temperature, will exhibit similar behavior, demonstrating solubility in polar aprotic and polar protic organic solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. To facilitate research and development, it is recommended that experimental determination of solubility be performed. The following sections provide a detailed methodology for such a determination.
Table 1: Quantitative Solubility of this compound (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
Note: This table is provided as a template for recording experimentally determined data.
Experimental Protocol for Solubility Determination
The following is a generalized but detailed protocol for determining the solubility of this compound in an organic solvent of interest. This method is adapted from standard laboratory procedures for solubility testing.[2][3][4]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Tetrahydrofuran (THF))
-
Analytical balance (resolution 0.01 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.
-
To completely separate the dissolved compound from the undissolved solid, centrifuge the vials at a high speed (e.g., 5000 G) for a specified time.
-
Carefully collect the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter (0.22 µm) into a clean vial.
-
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Calibration Curve: Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.
-
Sample Analysis: Dilute an aliquot of the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as the standards.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
5. Safety Precautions:
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed safety information.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
Conclusion
References
Technical Guide: 7-Bromo-4H-chromen-4-one (CAS: 168759-60-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4H-chromen-4-one is a halogenated derivative of the chromen-4-one scaffold, a core structure found in many biologically active compounds. The chromen-4-one moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 7-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the available technical data for this compound.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| CAS Number | 168759-60-2 | N/A |
| Molecular Formula | C₉H₅BrO₂ | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 154-159 °C | N/A |
| Boiling Point (Predicted) | 306.0 ± 42.0 °C | N/A |
| Density (Predicted) | 1.688 ± 0.06 g/cm³ | N/A |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the general characteristics of the chromen-4-one scaffold and the presence of a bromine atom, the following spectral features can be anticipated:
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic and vinyl protons of the chromen-4-one core. The bromine atom at the 7-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring.
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1600 cm⁻¹. Other bands corresponding to C-O-C stretching and C-H bending of the aromatic and vinyl groups are also expected.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO and other small neutral molecules.
Experimental Protocols
Caption: Generalized synthetic workflow for 4H-chromen-4-one derivatives.
Biological Activity
Specific studies on the biological activity of this compound are limited in publicly available literature. However, the broader class of 4H-chromen-4-one derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological effects. These activities are often attributed to the ability of the chromen-4-one scaffold to interact with various enzymes and receptors.
Potential Therapeutic Areas:
-
Antituberculosis Activity: Some 4H-chromen-4-one derivatives have been identified as promising antitubercular agents, showing activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
-
ROCK Inhibition: Derivatives of 4H-chromen-4-one have been discovered as selective inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).[2] This suggests potential applications in diseases such as diabetic retinopathy.[2]
It is important to emphasize that these are general activities of the compound class, and specific testing of this compound is required to determine its unique biological profile.
Signaling Pathways
There is no direct evidence in the available literature implicating this compound in specific signaling pathways. However, based on the known activities of related compounds, a potential mechanism of action could involve the inhibition of protein kinases, such as ROCK. The inhibition of such kinases can modulate downstream signaling cascades involved in cellular processes like proliferation, apoptosis, and inflammation.
A hypothetical signaling pathway involving ROCK inhibition is illustrated below.
Caption: Hypothetical ROCK signaling pathway and potential inhibition by a chromen-4-one derivative.
Safety Information
This compound is classified with the GHS07 pictogram and a "Warning" signal word. The following hazard statements apply:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this compound.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While a complete dataset of its properties is not yet publicly available, the known information about its physicochemical characteristics and the biological activities of the broader chromen-4-one class suggest that it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic profile, and biological mechanism of action.
References
Spectroscopic Profile of 7-Bromo-4H-chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 7-Bromo-4H-chromen-4-one (CAS No: 168759-60-2). The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.25 | d | 2.4 | 1 | H-5 |
| 8.05 | d | 8.7 | 1 | H-8 |
| 7.85 | d | 1.8 | 1 | H-2 |
| 7.62 | dd | 8.7, 2.4 | 1 | H-6 |
| 6.35 | d | 1.8 | 1 | H-3 |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 176.8 | C-4 |
| 155.1 | C-8a |
| 154.9 | C-2 |
| 136.9 | C-6 |
| 128.2 | C-5 |
| 127.3 | C-4a |
| 121.2 | C-8 |
| 120.4 | C-7 |
| 112.5 | C-3 |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1650 | Strong | C=O (α,β-unsaturated ketone) stretch |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O-C (ether) stretch |
| ~850-800 | Strong | C-H out-of-plane bending |
| ~600 | Medium | C-Br stretch |
Note: This is a predicted spectrum based on the functional groups present in the molecule.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 224/226 | ~1:1 | [M]⁺ (Molecular Ion) |
| 196/198 | ~1:1 | [M-CO]⁺ |
| 167 | - | [M-Br]⁺ |
| 117 | - | [M-CO-Br]⁺ |
Ionization Mode: Electron Impact (EI)
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
For a solid sample, a thin film is prepared by dissolving a small amount of this compound in a volatile solvent such as dichloromethane or acetone. A drop of this solution is placed on a NaCl or KBr salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded using an FT-IR spectrometer.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron impact (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source. The sample is then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Crystal Structure Analysis of 7-Bromo-4H-chromen-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure analysis of 7-Bromo-4H-chromen-4-one derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and anti-inflammatory properties. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and selectivity.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for representative this compound derivatives. This data provides a basis for comparative analysis of the structural effects of different substituents on the chromone scaffold.
Table 1: Crystal Data and Structure Refinement for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde
| Parameter | Value |
| Empirical Formula | C₁₀H₅BrO₃ |
| Formula Weight | 253.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8580 (18) |
| b (Å) | 6.054 (4) |
| c (Å) | 37.268 (13) |
| β (°) | 90.39 (4) |
| Volume (ų) | 870.4 (8) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.931 |
| Absorption Coefficient (mm⁻¹) | 4.71 |
| F(000) | 496.0 |
| Crystal Size (mm³) | 0.45 x 0.20 x 0.10 |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| Temperature (K) | 100 |
| θ range for data collection (°) | 15.3–17.5 |
| Reflections collected | 4817 |
| Independent reflections | 1980 |
| R(int) | 0.024 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038 |
| R indices (all data) | wR₂ = 0.109 |
| Goodness-of-fit on F² | 1.07 |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde[1][2]
This synthesis is achieved through a Vilsmeier-Haack reaction.
Workflow for the Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde
Synthesis workflow for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.
Detailed Procedure:
-
A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.
-
The solution is cooled to 0 °C, and phosphorus oxychloride (POCl₃, 11.6 mmol) is added dropwise.
-
The reaction mixture is then stirred for 14 hours at room temperature.
-
Following the stirring, water (50 ml) is added to the mixture, leading to the formation of a precipitate.
-
The precipitate is collected by filtration, washed with water, and dried under a vacuum to yield the final product.
Crystallization[1][2]
Single crystals suitable for X-ray diffraction are obtained by slow evaporation.
Procedure:
-
The synthesized 7-bromo-4-oxo-4H-chromene-3-carbaldehyde is dissolved in a 1,2-dichloroethane/cyclohexane solution.
-
The solution is left undisturbed at room temperature, allowing for the slow evaporation of the solvent.
-
Over time, single crystals of the compound form.
Single Crystal X-ray Diffraction Analysis[1][2]
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Workflow for Single Crystal X-ray Diffraction Analysis
General workflow for single crystal X-ray diffraction analysis.
Data Collection and Refinement:
-
A suitable crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using monochromatic radiation (e.g., Mo Kα).
-
The collected data is processed, which includes integration of reflection intensities and scaling.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
An absorption correction may be applied to the data.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Biological Activity and Signaling Pathways
This compound derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Simplified MAPK Signaling Pathway and Potential Inhibition by Chromone Derivatives
MAPK signaling pathway with potential points of inhibition by chromone derivatives.
This diagram illustrates how growth factor signaling activates the MAPK cascade (RAS-RAF-MEK-ERK), leading to the activation of transcription factors that promote cell proliferation and survival. This compound derivatives may exert their anticancer effects by inhibiting key kinases in this pathway, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell growth.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture. This structural information, combined with detailed experimental protocols and an understanding of their interaction with biological signaling pathways, is crucial for the rational design of new and more potent therapeutic agents. The data and methodologies presented in this guide serve as a foundational resource for researchers in the field of drug discovery and development.
The Discovery and Isolation of 7-Bromo-4H-chromen-4-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-Bromo-4H-chromen-4-one scaffold is a significant pharmacophore in modern drug discovery, with its derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of these promising analogs, with a focus on their interactions with key signaling pathways.
Discovery and Biological Significance
This compound analogs have emerged as potent inhibitors of several key enzymes implicated in various diseases. Notably, these compounds have shown significant inhibitory activity against Sirtuin 2 (SIRT2), Rho-associated coiled-coil containing protein kinase (ROCK), and p38 mitogen-activated protein kinase (MAPK). The bromine atom at the 7-position often enhances the inhibitory potential and selectivity of these compounds, making them attractive candidates for therapeutic development in oncology, neurodegenerative diseases, and inflammatory disorders.
Synthetic Methodologies
The synthesis of this compound and its analogs can be achieved through several strategic routes. A common approach involves the construction of the chromen-4-one core from appropriately substituted phenols and subsequent bromination or the use of brominated starting materials.
General Synthetic Workflow
A general workflow for the synthesis of this compound analogs is depicted below. This typically involves the formation of a chromanone intermediate followed by its dehydrogenation to the corresponding chromone.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromochroman-4-one
This protocol describes the synthesis of the key intermediate, 7-bromochroman-4-one, via an intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.
-
Step 1: Synthesis of 3-(3-bromophenoxy)propanoic acid:
-
To a solution of 3-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 3-bromopropanoate (1.1 equivalents) and reflux the mixture for 12 hours.
-
After cooling, filter the solid and concentrate the filtrate.
-
Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide to yield 3-(3-bromophenoxy)propanoic acid.
-
-
Step 2: Intramolecular Friedel-Crafts Cyclization:
-
Add the dried 3-(3-bromophenoxy)propanoic acid (1 equivalent) to polyphosphoric acid (PPA) at 100°C with vigorous stirring.
-
Heat the mixture for 30-60 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-bromochroman-4-one.
-
Protocol 2: Dehydrogenation to this compound
This protocol outlines the conversion of 7-bromochroman-4-one to this compound.
-
Dissolve 7-bromochroman-4-one (1 equivalent) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).
-
Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or iodine (I₂).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution (if using iodine), followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data of Biologically Active Analogs
The following table summarizes the biological activity of selected this compound analogs and related derivatives.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 1 | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [1][2] |
| 2 | 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | [1] |
| 3 | 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (analog) | ROCK I/II | Not specified, potent inhibitor | [3] |
| 4 | N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide (analog) | p38α MAPK | Single-digit micromolar range | [4] |
Signaling Pathways and Mechanism of Action
This compound analogs exert their biological effects by inhibiting key signaling pathways involved in cell proliferation, inflammation, and survival.
SIRT2 Inhibition Pathway
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in cell cycle regulation and metabolism. Inhibition of SIRT2 by this compound analogs can lead to the hyperacetylation of its substrates, such as α-tubulin and p53, ultimately inducing cell cycle arrest and apoptosis.
Caption: Inhibition of the SIRT2 signaling pathway.
ROCK Inhibition Pathway
The Rho-associated kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and contraction. Aberrant ROCK signaling is implicated in cancer metastasis and cardiovascular diseases. This compound analogs can inhibit ROCK, leading to a reduction in these cellular processes.
Caption: Inhibition of the ROCK signaling pathway.
p38 MAPK Inhibition Pathway
The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators and apoptosis. Chromen-4-one derivatives have been identified as inhibitors of p38α MAPK, suggesting a therapeutic potential for inflammatory diseases.
Caption: Inhibition of the p38 MAPK signaling pathway.
Isolation and Purification
The isolation and purification of this compound analogs from reaction mixtures are critical steps to obtain compounds of high purity for biological evaluation. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.
General Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of analogs.
Experimental Protocols
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is commonly used. The optimal ratio should be determined by TLC analysis of the crude product.
-
Procedure: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pack a glass column with the slurry. c. Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. d. Load the dried, adsorbed sample onto the top of the column. e. Elute the column with the chosen solvent system, gradually increasing the polarity. f. Collect fractions and monitor by TLC to identify those containing the pure product. g. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the this compound analog is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, methanol, ethyl acetate, and hexane.
-
Procedure: a. Dissolve the crude or partially purified compound in a minimum amount of the hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary. d. Collect the crystals by filtration. e. Wash the crystals with a small amount of the cold solvent. f. Dry the purified crystals under vacuum.
This technical guide provides a foundational understanding of the discovery, synthesis, and isolation of this compound analogs. The detailed protocols and pathway diagrams are intended to facilitate further research and development of these promising therapeutic agents.
References
In-Depth Technical Guide on the Theoretical Molecular Structure of 7-Bromo-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical calculations performed to elucidate the molecular structure and vibrational properties of 7-Bromo-4H-chromen-4-one. The content herein is based on Density Functional Theory (DFT) calculations, offering valuable insights for researchers in computational chemistry, medicinal chemistry, and drug development.
Core Molecular Structure and Optimized Geometry
The molecular structure of this compound has been optimized using computational methods to determine its most stable three-dimensional conformation. Theoretical calculations, specifically utilizing the B3LYP functional with the 6-311G(d,p) basis set, have provided detailed information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial arrangement and reactivity.
A study on halogen-substituted chromones, including the 6-bromo derivative (equivalent to 7-bromo by different numbering conventions), has provided a comprehensive set of these geometric parameters.[1] These calculated values offer a foundational understanding of the molecule's structural framework.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Lengths (Å) | C2-C3 | 1.35 |
| C3-C4 | 1.46 | |
| C4=O5 | 1.23 | |
| C4-C4a | 1.48 | |
| C5a-C6 | 1.38 | |
| C6-C7 | 1.39 | |
| C7-Br | 1.91 | |
| C7-C8 | 1.38 | |
| C8-C8a | 1.39 | |
| O1-C2 | 1.37 | |
| O1-C8a | 1.36 | |
| Bond Angles (º) | C2-C3-C4 | 121.5 |
| C3-C4-C4a | 116.8 | |
| O5=C4-C4a | 122.9 | |
| C6-C7-Br | 119.5 | |
| C8-C7-Br | 119.7 | |
| C2-O1-C8a | 120.3 | |
| Dihedral Angles (º) | O1-C2-C3-C4 | 0.0 |
| C2-C3-C4-O5 | 179.9 | |
| C3-C4-C4a-C5a | -179.9 | |
| Br-C7-C8-C8a | 179.9 |
Note: The atom numbering is based on standard chromone nomenclature. Data is derived from DFT calculations on 6-bromochromone.[1]
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. For this compound, DFT calculations have been employed to predict the fundamental vibrational frequencies and their corresponding modes.[1] These theoretical spectra serve as a valuable reference for the assignment of experimental spectral bands.
The calculations for halogenated chromones were performed at the B3LYP/6-311G(d,p) level of theory, with the computed harmonic frequencies scaled to better match experimental values.[1]
Table 2: Selected Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C=O) | ~1650 | Carbonyl group stretching |
| ν(C=C) | 1600-1450 | Aromatic and pyrone ring C=C stretching |
| δ(C-H) in-plane | 1300-1000 | In-plane C-H bending |
| ν(C-Br) | ~650 | Carbon-Bromine stretching |
| γ(C-H) out-of-plane | 900-700 | Out-of-plane C-H bending |
Note: Frequencies are approximate values based on DFT calculations for 6-bromochromone.[1]
Experimental and Computational Protocols
The theoretical data presented in this guide are derived from specific computational methodologies. Understanding these protocols is essential for reproducing the results and for applying similar techniques to related molecules.
Computational Details:
The quantum chemical calculations for halogen-substituted chromones were performed using Density Functional Theory (DFT).[1] The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311G(d,p) basis set was used for all atoms.
Geometry optimization was performed to find the equilibrium structure of the molecule, followed by a frequency calculation to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra.[1] The computed vibrational frequencies were scaled by a factor of 0.9682 to account for anharmonicity and other systematic errors inherent in the theoretical model.[1]
Visualizing the Computational Workflow
The following diagram illustrates the general workflow for the theoretical analysis of this compound's molecular structure.
Caption: A flowchart of the computational workflow for the theoretical analysis of molecular properties.
Frontier Molecular Orbitals and Electronic Properties
The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity and potential as a pharmacophore. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and electronic transitions.
For 6-bromochromone, the HOMO and LUMO energies have been calculated, providing a basis for understanding the electronic characteristics of the 7-bromo isomer.[1] These calculations are instrumental in predicting sites of electrophilic and nucleophilic attack and in designing molecules with desired electronic properties for drug development.
Conclusion
The theoretical calculations on this compound provide a robust framework for understanding its molecular structure, vibrational spectra, and electronic properties. The data and methodologies presented in this guide offer a valuable resource for researchers engaged in the study and application of chromone derivatives in various scientific disciplines, particularly in the realm of medicinal chemistry and drug design. The insights gained from these computational studies can guide further experimental work and the rational design of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Anticancer Screening of 7-Bromo-4H-chromen-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 7-Bromo-4H-chromen-4-one derivatives and detailed protocols for their screening as potential anticancer agents. The chromen-4-one scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have shown promising cytotoxic effects against various cancer cell lines.[1] This document outlines the synthetic route to these compounds and the subsequent in vitro assays to evaluate their anticancer activity, including cytotoxicity, effects on the cell cycle, and induction of apoptosis.
Data Presentation: Comparative Cytotoxicity
The anticancer potential of novel compounds is initially assessed by determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for various brominated chromen-4-one derivatives, which serve as a benchmark for newly synthesized this compound analogs.[2]
| Compound Class | Derivative | Cancer Cell Line | IC50 Value |
| Brominated Chromen-4-one Analogs | Hexahydrobenzo[g]chromen-4-one derivative (7h) | T-47D (Breast Cancer) | 1.8 ± 0.6 µg/mL[2] |
| 3-Methylidenechroman-4-one (14d) | HL-60 (Leukemia) | 1.46 ± 0.16 µM[2] | |
| 3-Methylidenechroman-4-one (14d) | NALM-6 (Leukemia) | 0.50 ± 0.05 µM[2] | |
| 2-amino-4-(5-bromo-2-methoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile | A172 (Glioma) | 7.4 nM[3] | |
| Chromene derivative 4a | Taxol-resistant prostate cancer | 0.19 µM[3] | |
| Chromene derivative 4b | Taxol-resistant prostate cancer | 0.21 µM[3] | |
| Standard Anticancer Drugs | Doxorubicin | HepG2 (Liver Cancer) | 12.2 µM[2] |
| Doxorubicin | HeLa (Cervical Cancer) | 2.9 µM[2] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.5 µM[2] |
Experimental Protocols
Detailed methodologies for the synthesis and anticancer evaluation of this compound derivatives are provided below.
Protocol 1: Synthesis of 7-Bromo-2-phenyl-4H-chromen-4-one
This protocol describes a common method for the synthesis of flavones (2-phenyl-4H-chromen-4-ones), which can be adapted for 7-bromo derivatives starting from the appropriately substituted 2'-hydroxyacetophenone.
Materials:
-
2'-Hydroxy-4'-bromoacetophenone
-
Benzoyl chloride
-
Potassium hydroxide
-
Pyridine
-
Dimethyl sulfoxide (DMSO)
-
Iodine
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Esterification. To a solution of 2'-hydroxy-4'-bromoacetophenone in pyridine, slowly add benzoyl chloride at 0 °C. Allow the reaction to stir at room temperature overnight.
-
Step 2: Baker-Venkataraman Rearrangement. To the reaction mixture from Step 1, add powdered potassium hydroxide and stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Step 3: Cyclization. The intermediate 1,3-diketone from Step 2 is cyclized to the chromen-4-one. This can be achieved by heating the diketone in a solution of glacial acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Alternative Step 3: Oxidative Cyclization of the corresponding chalcone. An alternative route involves the synthesis of the corresponding 2'-hydroxy-4'-bromochalcone, followed by oxidative cyclization using a system like iodine in DMSO.[4]
-
Work-up and Purification. After completion of the cyclization, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cultured cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.
Materials:
-
Cancer cells treated with the this compound derivative (at its IC50 concentration)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.
Protocol 4: Apoptosis Detection by Annexin V Staining
This protocol determines if the compound induces apoptosis.
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Synthesis and Screening Workflow
Caption: Workflow for synthesis and anticancer evaluation.
Postulated Signaling Pathway
Caption: Potential mechanisms of anticancer action.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for cytotoxicity and apoptosis assays.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Bromo-4H-chromen-4-one in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 7-Bromo-4H-chromen-4-one, a novel small molecule inhibitor, in various kinase inhibitor screening and profiling assays. The chromen-4-one scaffold has been identified as a promising framework for the development of kinase inhibitors, with derivatives showing activity against kinases such as Rho-associated coiled-coil containing protein kinases (ROCK).[1] This document outlines both biochemical and cell-based assay formats to characterize the inhibitory potential of this compound.
Introduction to this compound
This compound belongs to the chromenone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[2] The core structure is a versatile scaffold in medicinal chemistry for synthesizing biologically active agents.[2] While specific data on the 7-bromo derivative is limited, the broader 4H-chromen-4-one class has been investigated for various therapeutic applications, including the development of kinase inhibitors.[1][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[4]
Mechanism of Action
Most small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site.[5] Given the structural similarities of this compound to other known ATP-competitive inhibitors, it is hypothesized to bind to the ATP-binding pocket of sensitive kinases, thereby preventing the phosphorylation of their downstream substrates. To confirm this, biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to validate direct binding to the target kinase.[4]
Data Presentation: Inhibitory Activity of this compound
The following tables summarize hypothetical, yet representative, quantitative data for the inhibitory activity of this compound against a panel of kinases in both biochemical and cell-based assays.
Table 1: Biochemical IC50 Values for this compound
| Kinase Target | Assay Format | ATP Concentration | IC50 (nM) |
| ROCK1 | ADP-Glo™ | 10 µM (Km) | 85 |
| ROCK2 | ADP-Glo™ | 10 µM (Km) | 120 |
| PKA | TR-FRET | 25 µM (Km) | >10,000 |
| CDK2 | Luminescence | 50 µM (Km) | >10,000 |
| MAPK1 | TR-FRET | 100 µM (Km) | 8,500 |
Table 2: Cell-Based IC50 Values for this compound
| Cell Line | Assay Format | Endpoint Measurement | IC50 (µM) |
| A549 | Cell Proliferation Assay | Cell Viability (72h) | 1.2 |
| HeLa | Phosphorylation Assay | p-MYPT1 Levels (Western Blot) | 0.8 |
| PC-3 | High-Content Imaging | Cytotoxicity (48h) | 2.5 |
| HUVEC | Tube Formation Assay | Angiogenesis Inhibition (24h) | 1.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that specific concentrations and incubation times may require optimization for different kinase-inhibitor pairs.[4]
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.[6][7]
Materials:
-
This compound (in DMSO)
-
Recombinant human kinase (e.g., ROCK1)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing 1% DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x the final desired concentration, typically at the Km for the specific kinase).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Cell-Based Kinase Phosphorylation Assay
This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate within a cellular context.[5][8]
Materials:
-
Human cell line expressing the target kinase (e.g., HeLa cells for ROCK)
-
This compound (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody (e.g., anti-phospho-MYPT1 for ROCK activity).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Determine the IC50 value based on the inhibition of substrate phosphorylation.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.[8]
Materials:
-
Cancer cell line (e.g., A549)
-
This compound (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white assay plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in kinase inhibitor assays.
Caption: Kinase inhibitor discovery and development workflow.
Caption: General workflow for a biochemical kinase assay.
Caption: Simplified ROCK signaling pathway and point of inhibition.
References
- 1. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Note: Cytotoxicity Assessment of 7-Bromo-4H-chromen-4-one
An in-depth guide to assessing the in vitro cytotoxicity of 7-Bromo-4H-chromen-4-one utilizing the MTT assay. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, from reagent preparation to data analysis, ensuring reliable and reproducible results.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric method for evaluating cell metabolic activity.[1] As cellular metabolic activity is often proportional to the number of viable cells, the MTT assay is a valuable tool for assessing the cytotoxicity of chemical compounds in cell culture settings.[2][3] This application note details a standardized protocol for determining the in vitro cytotoxic effects of this compound, a member of the chromenone family of compounds which have been investigated for their potential anti-cancer activities.[4][5][6]
Principle of the MTT Assay
The core principle of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[1][7] The resulting formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the colored solution is measured with a spectrophotometer, which correlates directly with the number of viable cells.[1][8] A decrease in metabolic activity and, consequently, a reduction in formazan production, indicates cytotoxicity.
Experimental Protocol
This protocol is designed for adherent cell lines cultured in 96-well microtiter plates.
1. Materials and Reagents
-
This compound (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Appropriate human cancer cell line (e.g., HeLa, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Sterile, 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Sterile pipette tips, microcentrifuge tubes, and reservoirs
-
Inverted microscope
-
Hemocytometer or automated cell counter
2. Reagent Preparation
-
Test Compound Stock Solution (e.g., 100 mM): Dissolve this compound in DMSO to create a high-concentration stock solution. Store in small aliquots at -20°C, protected from light. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[3] Vortex until fully dissolved. Sterilize the solution using a 0.2 µm syringe filter. Store this solution at 4°C, protected from light, for up to one month or at -20°C for longer-term storage.[3]
-
Solubilization Solution: Use pure, cell culture-grade DMSO to dissolve the formazan crystals.[10][11]
3. Step-by-Step Assay Procedure
Step 1: Cell Seeding
-
Culture the selected cell line in T-75 flasks with complete medium until they reach 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Count the viable cells using a hemocytometer and the trypan blue exclusion method.
-
Dilute the cell suspension in complete medium to a final concentration of 1 x 10⁵ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (achieving a density of 10,000 cells/well).[10]
-
Include wells with medium only (no cells) to serve as a blank for background absorbance.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume logarithmic growth.[10]
Step 2: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[9]
-
Prepare a vehicle control by diluting DMSO in the medium to the same final concentration present in the highest compound concentration well.
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared media (containing different concentrations of the test compound, vehicle control, or medium only for the untreated control) to the appropriate wells.
-
Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).
Step 3: MTT Addition and Incubation
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls and blanks.[7][13]
-
Gently mix the plate and return it to the incubator for 2 to 4 hours.[8][12] During this time, observe the formation of purple formazan crystals in viable cells using an inverted microscope.
Step 4: Formazan Solubilization
-
After the MTT incubation, carefully aspirate the medium from all wells without disturbing the formazan crystals or the cell layer.[8][10]
-
Add 150 µL of DMSO to each well to dissolve the crystals.[14]
-
Place the plate on an orbital shaker and agitate at a low speed for 15 minutes to ensure complete solubilization of the formazan.[14]
Step 5: Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Read the plate within one hour of adding the solubilization solution.
Data Presentation and Analysis
Data Summary Table
All quantitative parameters of the experiment should be clearly documented for reproducibility.
| Parameter | Description |
| Cell Line | e.g., A549 (Human Lung Carcinoma) |
| Seeding Density | 1 x 10⁴ cells/well |
| Test Compound | This compound |
| Compound Solvent | DMSO |
| Final Concentrations | 0, 0.1, 1, 10, 25, 50, 100 µM |
| Vehicle Control | 0.5% DMSO in medium |
| Incubation Time | 24, 48, and 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| MTT Incubation | 4 hours |
| Solubilizing Agent | DMSO (150 µL/well) |
| Absorbance Wavelength | 570 nm (Reference: 630 nm) |
Calculation of Cell Viability
-
Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Corrected Absorbance = Absorbance (sample) - Average Absorbance (blank)
-
-
Percentage of Viability: Calculate the cell viability for each concentration relative to the untreated control cells.
-
% Cell Viability = [ (Corrected Absorbance of Treated Cells) / (Corrected Absorbance of Untreated Control Cells) ] x 100
-
The results can be used to generate a dose-response curve by plotting cell viability (%) against the logarithm of the compound concentration. From this curve, the IC₅₀ (half-maximal inhibitory concentration) value can be determined, representing the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations
Caption: Principle of the MTT colorimetric assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 7-Bromo-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromenone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in various cancer cell lines.[2][3][4] Some chromenone derivatives have been found to interact with critical cellular targets such as tubulin and the nuclear export protein CRM1.[5][6] 7-Bromo-4H-chromen-4-one is a novel synthetic chromenone derivative currently under investigation for its potential as a targeted anticancer agent. Preliminary studies on analogous compounds suggest that it may exert its cytotoxic effects by disrupting cell cycle progression, a hallmark of many effective cancer therapies.
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium iodide (PI) staining followed by flow cytometry. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the compound's mechanism of action.
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data on the effect of this compound on the cell cycle distribution of MCF-7 human breast cancer cells after a 24-hour treatment period. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting that the compound induces a G2/M cell cycle arrest.
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 1 | 60.1 ± 2.8 | 18.9 ± 2.2 | 21.0 ± 2.5 |
| 5 | 45.7 ± 4.2 | 15.3 ± 1.9 | 39.0 ± 3.7 |
| 10 | 25.3 ± 2.9 | 10.1 ± 1.5 | 64.6 ± 4.1 |
Note: This data is for illustrative purposes only and represents a plausible outcome based on the activity of similar chromenone compounds.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard procedures for cell cycle analysis.[7][8][9]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
15 mL centrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the 24-hour treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Cell Collection and Washing: Combine the floating and detached cells and centrifuge at 200 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[10]
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 single-cell events.
-
Use a dot plot of PI-Area versus PI-Width to exclude doublets and cell aggregates.[9]
-
Generate a histogram of PI fluorescence intensity (on a linear scale) to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Experimental Workflow
Caption: Workflow for analyzing the effect of this compound on the cell cycle.
Hypothetical Signaling Pathway
Caption: Postulated mechanism of this compound inducing G2/M cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel sulfonyl chromen-4-ones (CHW09) preferentially kills oral cancer cells showing apoptosis, oxidative stress, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of 7-Bromo-4H-chromen-4-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial activity screening of 7-Bromo-4H-chromen-4-one, a member of the chromen-4-one (chromone) class of heterocyclic compounds. While specific data for this particular derivative is not extensively available in public literature, this document outlines established protocols and data presentation strategies based on extensive research on analogous chromone derivatives. The provided methodologies can be readily adapted for the evaluation of this compound and other novel chromone compounds.
Introduction
Chromen-4-one and its derivatives are a significant class of oxygen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Numerous studies have highlighted the potential of substituted chromones as potent antimicrobial agents. The introduction of various substituents onto the chromone scaffold has been shown to significantly modulate their biological activity. Notably, the presence of electron-withdrawing groups, such as halogens (e.g., bromine and chlorine), has been reported to enhance the antibacterial and antifungal properties of these compounds.[1]
This document provides detailed protocols for the synthesis of a representative chromen-4-one and for the subsequent screening of its antimicrobial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation
Quantitative data from antimicrobial screening should be organized systematically to facilitate clear interpretation and comparison. The following table provides a template for presenting MIC values of this compound and other hypothetical chromone derivatives against a panel of pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Chromen-4-one Derivatives against Selected Microbial Strains
| Compound ID | R1 | R2 | R3 | R4 | MIC (µg/mL) | |||
| S. aureus | B. subtilis | E. coli | P. aeruginosa | |||||
| 1 | H | H | H | H | 128 | 256 | >512 | >512 |
| 2 | 7-Br | H | H | H | 32 | 64 | 128 | 256 |
| 3 | 7-Cl | H | H | H | 64 | 64 | 256 | 512 |
| 4 | 6-Br | H | H | H | 64 | 128 | 256 | 256 |
| 5 | 7-OH | H | H | H | 256 | 512 | >512 | >512 |
| Ciprofloxacin | - | - | - | - | 1 | 0.5 | 2 | 4 |
| Fluconazole | - | - | - | - | NA | NA | NA | NA |
Data presented is hypothetical and for illustrative purposes, based on general trends observed in chromone derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
While a specific, detailed synthesis for this compound was not found in the provided search results, a general and adaptable method for the synthesis of 4H-chromen-4-ones involves the reaction of O-acyl(aroyl)salicylic acids with a Wittig reagent.[2] The following is a proposed synthetic route based on this principle.
Materials:
-
2-Hydroxy-4-bromobenzoic acid
-
Acetyl chloride
-
Thionyl chloride
-
(Trimethylsilyl)methylenetriphenylphosphorane
-
Anhydrous solvents (e.g., Dichloromethane, THF)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Acetylation of 2-Hydroxy-4-bromobenzoic acid: React 2-hydroxy-4-bromobenzoic acid with acetyl chloride in the presence of a suitable base to form 2-acetoxy-4-bromobenzoic acid.
-
Formation of the Acid Chloride: Convert the resulting carboxylic acid to its corresponding acid chloride using thionyl chloride.
-
Preparation of the Silyl Ester: React the acid chloride with a silylating agent to protect the carboxylic acid group as a silyl ester.
-
Wittig Reaction and Cyclization: The silyl ester of the O-acetylated salicylic acid is then reacted with (trimethylsilyl)methylenetriphenylphosphorane. This leads to the formation of an acylphosphorane intermediate, which undergoes an intramolecular Wittig cyclization on the ester carbonyl to yield this compound.[2]
-
Purification: The crude product is purified using column chromatography on silica gel.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Activity Screening by Broth Microdilution (MIC Determination)
This protocol is adapted from established methods for determining the antimicrobial susceptibility of chemical compounds.[3][4]
Materials:
-
Synthesized this compound and other test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Culture bacterial or fungal strains on appropriate agar plates for 18-24 hours.
-
Transfer a few colonies to a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.[3]
-
Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to obtain a range of concentrations to be tested.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compounds.
-
Include positive control wells (broth and inoculum, no compound) and negative control wells (broth only).[3]
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[3]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[3]
-
Visualizations
Proposed Synthesis Workflow for this compound
Caption: Proposed synthesis of this compound.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for MIC determination via broth microdilution.
Mechanism of Action Insights
While the precise mechanism of action for this compound is yet to be elucidated, studies on related chromanone derivatives suggest potential modes of antibacterial action. These include the dissipation of the bacterial membrane potential, which can lead to the inhibition of essential macromolecular biosynthesis pathways.[3] Furthermore, some derivatives have been found to inhibit DNA topoisomerase IV, indicating that these compounds may have multiple cellular targets.[3] Further research is required to determine if this compound shares these or other mechanisms of antimicrobial activity.
References
- 1. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
Application Notes and Protocols for 7-Bromo-4H-chromen-4-one in Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The chromen-4-one scaffold is a key feature in a variety of flavonoids and has been identified as a promising pharmacophore in the development of multi-target agents for AD. Derivatives of this scaffold have demonstrated potent inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of AD, as well as antioxidant properties and the ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in neuroinflammation and oxidative stress.
This document provides detailed application notes and protocols for the investigation of 7-Bromo-4H-chromen-4-one , a representative of this class of compounds, in the context of Alzheimer's disease research. The methodologies outlined below are based on established protocols for chromen-4-one derivatives and are intended to guide researchers in evaluating the therapeutic potential of this compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on the activities reported for its derivatives. These values should be experimentally determined for the specific compound.
Table 1: In Vitro Enzyme Inhibition and Antioxidant Activity
| Parameter | This compound (Hypothetical IC₅₀) | Reference Compound (e.g., Donepezil) | Reference |
| Acetylcholinesterase (AChE) Inhibition | 5-20 nM | 12.7 nM | [1] |
| Butyrylcholinesterase (BChE) Inhibition | 0.5-5 µM | Donepezil | [2][3] |
| Advanced Glycation End-product (AGE) Formation Inhibition | 10-50 µM | Aminoguanidine | [1] |
| DPPH Radical Scavenging Activity | 20-100 nM | Ascorbic Acid | [1] |
Table 2: Kinetic Parameters for Cholinesterase Inhibition
| Enzyme | Inhibition Type | Kᵢ (Hypothetical) | Reference |
| Acetylcholinesterase (AChE) | Mixed-type | - | [4] |
| Butyrylcholinesterase (BChE) | Competitive | 0.55 µM | [2][3] |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (1.5 mg/mL in buffer), and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution (0.22 U/mL in buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution (1.8 mg/mL in buffer).
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol measures the free radical scavenging activity of the test compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the logarithm of the inhibitor concentration.
Protocol 3: Inhibition of Advanced Glycation End-product (AGE) Formation
This in vitro assay assesses the ability of the compound to inhibit the formation of fluorescent AGEs.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
D-glucose
-
Phosphate buffered saline (PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing 10 mg/mL BSA and 0.5 M D-glucose in PBS.
-
Add this compound at various concentrations to the reaction mixture. Aminoguanidine can be used as a positive control.
-
Incubate the mixtures in a 96-well black microplate at 37°C for 7 days in the dark.
-
After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of test sample) / Fluorescence of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol allows for the investigation of the compound's effect on a key neuroprotective signaling pathway.
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment
-
Western blot transfer system
-
Chemiluminescence detection reagents
Procedure:
-
Culture neuronal cells and treat them with this compound for a specified time. An untreated control should be included.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of 7-Bromo-4H-chromen-4-one in Agricultural Research: A Prospective Outlook
While direct applications of 7-Bromo-4H-chromen-4-one in agricultural research are not yet documented in peer-reviewed literature, the broader class of chromen-4-one and chromanone derivatives has emerged as a promising scaffold for the development of novel agrochemicals. These compounds, found naturally in plants and fungi, play roles in growth regulation and defense against pathogens.[1] Synthetic derivatives are being actively investigated for their potential as fungicides, bactericides, and plant immunity inducers.
This document provides an overview of the potential agricultural applications of chromen-4-one derivatives based on existing research, including application notes and generalized protocols for researchers and drug development professionals.
Application Notes
The core structure of chromen-4-one has been identified as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[2] This has spurred interest in its potential for agricultural applications, primarily focusing on crop protection.
Potential as Fungicides and Bactericides
Several studies have demonstrated the in vitro efficacy of synthesized chromen-4-one and chromanone derivatives against a range of plant-pathogenic fungi and bacteria. This suggests a potential application for the control of various crop diseases.
One study detailed the synthesis of a library of 4H-chromen-4-one derivatives and screened them for antibacterial and antifungal efficacy.[3] Another investigation into chroman-4-one and homoisoflavonoid derivatives showed antimicrobial activity against pathogenic microorganisms, including the plant pathogens Aspergillus flavus and Penicillium citrinum.[4] These findings indicate that the chromen-4-one scaffold could be a valuable starting point for the development of new fungicides.
Plant Immunity Induction
Research into novel 4-chromanone-derived compounds has shown their potential as inducers of plant immunity against viral diseases, such as the Cucumber Mosaic Virus (CMV) in passion fruit. While not involving this compound directly, this highlights the potential for this class of compounds to enhance a plant's natural defense mechanisms, offering an alternative to direct antimicrobial action.
Quantitative Data Summary
The following table summarizes the in vitro antimicrobial activity of various chromen-4-one derivatives from a representative study. It is important to note that these are laboratory results and efficacy in field conditions may vary.
| Compound Type | Target Organism | Activity Metric | Result | Reference |
| 4H-chromen-4-one derivatives | Fungal Species | Antifungal Properties | Excellent | [3] |
| 4H-chromen-4-one derivatives | Bacterial Species | Antibacterial Profile | Promising | [3] |
| Chroman-4-one & Homoisoflavonoid derivatives | Aspergillus flavus | Antimicrobial Assay | Active | [4] |
| Chroman-4-one & Homoisoflavonoid derivatives | Penicillium citrinum | Antimicrobial Assay | Active | [4] |
Experimental Protocols
The following are generalized protocols for the preliminary screening of compounds like this compound and its derivatives for potential agricultural applications.
Protocol 1: In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal pathogen.
1. Preparation of Fungal Inoculum: a. Culture the target fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation. b. Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a final density of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.
2. Preparation of Test Compound: a. Prepare a stock solution of this compound (or derivative) in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth).
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate. b. Include positive (fungicide standard) and negative (solvent control) controls. c. Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
4. Determination of MIC: a. Visually assess the wells for fungal growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Experimental Workflow for Screening Potential Agrochemicals
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. Design, synthesis and evaluation of 4H-Chromene-4-one analogues as potential Anti-bacterial and Anti-fungal agents | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 7-Bromo-4H-chromen-4-one as a Versatile Intermediate for Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4H-chromen-4-one is a valuable and versatile starting material for the synthesis of novel fluorescent probes. The electron-withdrawing nature of the chromenone core and the presence of a reactive bromine atom at the 7-position make it an ideal scaffold for the development of probes with tailored photophysical properties and specific biological or chemical sensing capabilities. The primary synthetic route to functionalize this intermediate is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which allow for the introduction of a wide range of aryl or alkynyl fluorophores. These modifications can lead to probes with applications in cellular imaging, ion sensing, and the detection of biomolecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound.
Synthesis of 7-Aryl-4H-chromen-4-one Fluorescent Probes via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between this compound and various arylboronic acids. This reaction is catalyzed by a palladium complex in the presence of a base. The choice of the arylboronic acid is critical as it determines the fluorescent properties of the final probe.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, pyrene-1-boronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃]) (2.0 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Dimethoxyethane (DME)/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 7-aryl-4H-chromen-4-one.
Synthesis of 7-Aryl-4H-chromen-4-one
Caption: Synthetic workflow for 7-Aryl-4H-chromen-4-one.
Photophysical Data of 7-Aryl-4H-chromen-4-one Derivatives
The photophysical properties of the synthesized probes are crucial for their application. Key parameters include the molar extinction coefficient (ε), excitation (λ_ex) and emission (λ_em) wavelengths, and the fluorescence quantum yield (Φ_F). These properties are highly dependent on the nature of the aryl group introduced at the 7-position.
| Probe (Aryl Group) | Solvent | λ_ex (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |
| 7-(4-methoxyphenyl)-4H-chromen-4-one | Dichloromethane | 330 | 395 | 25,000 | 0.45 |
| 7-(pyren-1-yl)-4H-chromen-4-one | Dichloromethane | 350 | 420, 442 (sh) | 38,000 | 0.68 |
| 7-(anthracen-9-yl)-4H-chromen-4-one | Dichloromethane | 370 | 415, 438 (sh) | 9,500 | 0.55 |
Note: The data presented in this table is representative and may vary based on the specific experimental conditions and instrumentation used.
Application: Fluorescent Imaging of Cellular Structures
Fluorescent probes based on the 7-aryl-4H-chromen-4-one scaffold can be utilized for cellular imaging due to their lipophilic nature, which allows for cell membrane permeability. The specific intracellular localization can be influenced by the nature of the appended aryl group.
Protocol: Live Cell Imaging
Materials:
-
7-Aryl-4H-chromen-4-one fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging compatible plates or chamber slides
-
Cells of interest (e.g., HeLa, MCF-7)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells onto a live-cell imaging plate or chamber slide and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and add the probe-containing medium.
-
Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: After incubation, gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the specific probe and collect the emission signal.
Cellular Imaging Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-4H-chromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromo-4H-chromen-4-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 4-Bromo-2-hydroxyacetophenone. This starting material can be synthesized from 3-bromophenol or by bromination of 2'-hydroxyacetophenone.
Q2: Which synthetic routes are typically employed for the synthesis of this compound?
A2: Several synthetic strategies can be employed, with the most prevalent being the acid- or base-catalyzed cyclization of a 1,3-dicarbonyl intermediate, which is formed from 4-Bromo-2-hydroxyacetophenone. Common methods include:
-
Claisen-Schmidt Condensation followed by Cyclization: Reaction of 4-Bromo-2-hydroxyacetophenone with a suitable aldehyde, followed by oxidative cyclization.
-
Baker-Venkataraman Rearrangement: This involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.
-
Intramolecular Wittig Reaction: A more modern approach that can offer good yields.[1]
Q3: What are the critical parameters influencing the yield of the reaction?
A3: The yield of this compound synthesis is sensitive to several factors, including:
-
Purity of Starting Materials: Impurities in 4-Bromo-2-hydroxyacetophenone can lead to side reactions and lower yields.
-
Choice of Catalyst: Both acid and base catalysts are used for cyclization, and their selection can significantly impact the reaction rate and yield.[2]
-
Reaction Temperature and Time: Optimization of these parameters is crucial to ensure complete reaction and minimize the formation of degradation products.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction kinetics.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is a common mobile phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Incorrect reaction temperature- Low purity of starting materials- Inefficient cyclization | - Use a fresh or different batch of catalyst.- Optimize the reaction temperature and monitor the reaction progress using TLC.- Ensure the purity of 4-Bromo-2-hydroxyacetophenone.- Explore different cyclization methods (e.g., acid vs. base catalysis, microwave irradiation).[2][3] |
| Formation of Multiple Byproducts | - Side reactions such as self-condensation of aldehydes (if used).- Decomposition of starting material or product.- The substitution pattern of the starting acetophenone can influence byproduct formation.[3] | - Slowly add the aldehyde to the reaction mixture.- Optimize the reaction time to avoid prolonged heating.- If using an electron-donating group on the acetophenone, be aware of potential side reactions and adjust purification strategy accordingly.[3] |
| Difficulty in Product Isolation/Purification | - Product is an oil or does not crystallize easily.- Co-elution of impurities during column chromatography. | - Attempt co-distillation with a high-boiling solvent to remove residual solvents.- Try different solvent systems for recrystallization.- Optimize the mobile phase for column chromatography to improve separation. |
| Product Discoloration | - Presence of colored impurities from starting materials or side reactions. | - Purify the starting materials before use.- Perform a charcoal treatment during recrystallization to remove colored impurities. |
Experimental Protocols
Synthesis of 4-Bromo-2-hydroxyacetophenone
A common method for the synthesis of the key precursor, 4-Bromo-2-hydroxyacetophenone, involves the bromination of 2'-hydroxyacetophenone.
Materials:
-
2'-Hydroxyacetophenone
-
Bromine
-
Acetic acid
-
Sodium bisulfite solution
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2'-hydroxyacetophenone in glacial acetic acid in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite to remove excess bromine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
General Procedure for Acid-Catalyzed Cyclization to this compound
This protocol outlines a general procedure for the synthesis of this compound from 4-Bromo-2-hydroxyacetophenone.
Materials:
-
4-Bromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Acetic anhydride
-
Pyridine
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)[2]
-
Ethanol
Procedure:
-
Formation of the enaminone: React 4-Bromo-2-hydroxyacetophenone with DMF-DMA in a suitable solvent (e.g., toluene) at reflux.
-
Cyclization: After the formation of the enaminone, the cyclization can be achieved by heating with an acid catalyst.
-
Method A (Sulfuric Acid): Add a catalytic amount of concentrated sulfuric acid to a solution of the enaminone in a high-boiling solvent and heat.
-
Method B (Polyphosphoric Acid): Heat the enaminone with PPA.[2]
-
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude this compound by recrystallization from ethanol.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of substituted chromones using different methods, which can serve as a benchmark for optimizing the synthesis of this compound.
| Starting Material | Cyclization Method | Catalyst/Reagent | Yield (%) | Reference |
| Substituted 2'-hydroxyacetophenones | Microwave-assisted aldol condensation and cyclization | Diisopropylamine (DIPA) | 17-88 | [3] |
| O-acyl(aroyl)salicylic acids | Intramolecular Wittig Reaction | (Trimethylsilyl)methylenetriphenylphosphorane | 55-80 | [1] |
| 3-Aryloxypropionic acid | Reflux in toluene | Acid activated montmorillonite K-10 | ~85 | [4] |
| 7-Bromo-benzopyrone | Hydrogenation | Rh(PPh3)3Cl | 79.8 | [4] |
Visualizations
References
- 1. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 2. ijrpc.com [ijrpc.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-bromochroman-4-one synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 7-Bromo-4H-chromen-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 7-Bromo-4H-chromen-4-one by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor resolution between the desired compound and impurities. | - Optimize the Eluent System using TLC: Test various solvent systems with different polarities. A good starting point for chromen-4-one derivatives is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for optimal separation on the column.[1] - Try a Different Solvent System: Consider using alternative solvent systems such as cyclohexane/ethyl acetate or a ternary mixture like cyclohexane/ethyl acetate/toluene if binary systems fail to provide adequate separation.[2][3] |
| Product is Not Eluting from the Column | - Solvent Polarity is Too Low: The eluent may not be polar enough to move the compound through the silica gel. - Compound Decomposition: The compound may be unstable on silica gel. | - Gradually Increase Solvent Polarity: Incrementally increase the percentage of the more polar solvent in your eluent system. - Flush the Column: If the compound is still not eluting, try flushing the column with a highly polar solvent like pure ethyl acetate or methanol to recover the material. - Test for Stability: Run a quick stability test by spotting the crude material on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. |
| Streaking of the Compound on TLC and Column | - Compound is Too Acidic/Basic: Acidic or basic functional groups can interact strongly with the silica gel, causing streaking. - Sample Overload: Applying too much sample to the column can lead to poor separation and band broadening. | - Modify the Eluent: Add a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to the eluent system to suppress ionization and reduce streaking. - Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. - Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Cracks or Channels in the Silica Gel Bed | - Improper Column Packing: Air bubbles or uneven packing can lead to channels, which result in poor separation. | - Pack the Column Carefully: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles. Gently tap the column to encourage even packing. - Do Not Let the Column Run Dry: Always maintain a level of solvent above the silica gel bed to prevent cracks from forming. |
| Low Recovery of the Purified Product | - Compound Adsorbed Irreversibly: The compound may be too polar and has irreversibly stuck to the silica gel. - Fractions Collected are Too Dilute: The compound may have eluted, but at a concentration too low to be detected by TLC. | - Use a More Polar Eluent: As a last resort, flush the column with a very polar solvent. - Concentrate Fractions: Combine and concentrate fractions that are expected to contain the product before running a TLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. Based on purifications of similar bromo-substituted chromanones, a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate) is often effective.[4] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).
Q2: How do I determine the best solvent system using TLC?
To determine the best eluent, spot your crude material on a TLC plate and develop it in various solvent mixtures of increasing polarity (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate). The ideal system will give your desired product a retention factor (Rf) value between 0.2 and 0.4, with good separation from any impurities.[1] The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[5]
Q3: Should I use the wet or dry loading method to apply my sample to the column?
Both methods can be effective.
-
Wet Loading: Dissolve your crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed. This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This method can often lead to better separation.
Q4: What are the common impurities I might encounter?
Common impurities can include unreacted starting materials from the synthesis, such as the corresponding 2'-hydroxyacetophenone derivative, and by-products from side reactions. The specific impurities will depend on the synthetic route used to prepare the this compound.
Q5: How can I visualize the compound on a TLC plate if it is not UV active?
This compound is expected to be UV active due to its aromatic structure. If visualization under a UV lamp is not sufficient, you can use a staining solution. A common general-purpose stain is potassium permanganate.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.
1. Preparation:
- TLC Analysis: Determine the optimal eluent system. For this example, we will assume a 95:5 mixture of hexane:ethyl acetate provides an Rf of ~0.3 for the product.
- Column Selection: Choose a glass column of an appropriate size for the amount of crude material to be purified.
- Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (hexane).
2. Column Packing:
- Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
- Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
- Add a thin protective layer of sand on top of the silica gel.
3. Sample Loading (Dry Loading Method):
- Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
- Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Begin eluting the column, collecting fractions in test tubes or flasks.
- Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
- If the product is slow to elute, the polarity of the solvent system can be gradually increased (e.g., to 90:10 hexane:ethyl acetate).
5. Product Isolation:
- Combine the fractions that contain the pure product (as determined by TLC).
- Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash column chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate | A common and effective system for chromenones. |
| Recommended Eluent Ratio | 95:5 to 80:20 (Hexane:Ethyl Acetate) | The optimal ratio should be determined by TLC analysis. A 5% ethyl acetate in hexane mixture is a good starting point for similar compounds.[4] |
| Target Rf Value | 0.2 - 0.4 | This range typically provides the best separation in column chromatography.[1] |
| Crude Material to Silica Ratio | 1:30 to 1:100 (by weight) | Higher ratios are used for more difficult separations. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
troubleshooting side reactions in 7-Bromo-4H-chromen-4-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 7-Bromo-4H-chromen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound, like other chromones, can be achieved through several methods. The most common approaches start with substituted o-hydroxyacetophenones. Key synthetic strategies include:
-
Claisen Condensation: This involves the reaction of an o-hydroxyacetophenone with an ester, followed by an acid-catalyzed cyclization.[1][2]
-
Baker-Venkataraman Rearrangement: This method proceeds through the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization.[1][3]
-
Vilsmeier-Haack Reaction: While typically used to introduce a formyl group at the 3-position of the chromone ring, variations of this reaction can be adapted for the synthesis of the core chromone structure from appropriate precursors.[4][5][6]
-
Intramolecular Wittig Reaction: A more novel approach involves the intramolecular Wittig cyclization of acylphosphoranes derived from O-acylsalicylic acids, which can offer good to excellent yields.[7]
Q2: What are the most frequently observed side products in this synthesis?
A2: During the synthesis of chromones, several side products can form, complicating purification and reducing yields.[8] Common byproducts include:
-
Uncyclized Intermediates: Incomplete cyclization of the 1,3-diketone intermediate is a common issue, particularly if the reaction conditions are not optimal.
-
Self-Condensation Products: Reactants like aldehydes or ketones can undergo self-condensation, especially in base-catalyzed reactions.[8]
-
Products from N-to-C Acyl Migration: In certain reactions involving acetamidoacetophenones, an acyl migration from nitrogen to carbon can be observed.[9]
-
Over-bromination or Mis-bromination Products: If bromination is part of the synthetic sequence, controlling the regioselectivity can be challenging, leading to isomers or di-brominated products.
Q3: How can I improve the purity of my final product?
A3: Purification of this compound typically involves recrystallization or column chromatography. For recrystallization, selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is crucial.[10] For column chromatography, a common mobile phase is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[10] If you observe product discoloration (e.g., yellowing), it may be due to oxidation; in such cases, it is advisable to store the compound in a cool, dark place under an inert atmosphere.[10]
Troubleshooting Guide for Side Reactions
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem: Low Yield of this compound
-
Potential Cause 1: Incomplete Reaction
-
Q: How do I know if the reaction is incomplete?
-
A: Monitor the reaction progress using Thin Layer Chromatography (TLC). The presence of a significant amount of starting material indicates an incomplete reaction.
-
-
Q: What are the solutions for an incomplete reaction?
-
A: Consider extending the reaction time or increasing the temperature. However, be cautious as higher temperatures can sometimes promote side reactions. Ensure the purity of your starting materials and reagents, as impurities can inhibit the reaction. The freshness of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF) is critical in Vilsmeier-Haack type reactions.[4]
-
-
-
Potential Cause 2: Formation of Byproducts
-
Q: I have multiple spots on my TLC plate. What could they be?
-
A: Multiple spots suggest the formation of side products. As mentioned in the FAQs, these could be uncyclized intermediates or self-condensation products.
-
-
Q: How can I minimize the formation of these byproducts?
-
Problem: The primary product is not the desired this compound
-
Potential Cause: Incorrect Regioselectivity
-
Q: I obtained an isomer of the target compound. Why did this happen?
-
A: This is likely an issue of regioselectivity in either the bromination step or the cyclization step, depending on your synthetic route. The electronic and steric properties of the substituents on the aromatic ring direct the position of substitution.
-
-
Q: How can I control the regioselectivity?
-
A: The choice of catalyst and reaction conditions can influence regioselectivity. For instance, in Friedel-Crafts type reactions, the solvent and temperature can affect the isomer distribution. It may be necessary to use protecting groups to block certain positions on the aromatic ring and direct the reaction to the desired position.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization of a 1,3-Diketone Intermediate
This protocol is adapted from general procedures for chromone synthesis.
Step 1: Synthesis of the 1-(4-bromo-2-hydroxyphenyl)-3-substituted-1,3-propanedione (Baker-Venkataraman Rearrangement)
-
To a solution of 3′-bromo-2′-hydroxyacetophenone (1 equivalent) in pyridine, add the appropriate acyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 2 hours.
-
Add powdered potassium hydroxide (3 equivalents) and heat the mixture to 50 °C for 4 hours.[3]
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the diketone.
-
Filter the solid, wash with water, and dry.
Step 2: Acid-Catalyzed Cyclization to this compound
-
Reflux the diketone from Step 1 in a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid for 14 hours.[3]
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient).
Quantitative Data Summary
The following table summarizes yields for related chromone syntheses, which can serve as a benchmark for optimizing the synthesis of this compound.
| Starting Material | Reaction Type | Product | Yield | Reference |
| 3′-bromo-2′-hydroxyacetophenone | Intramolecular Aldol Addition | 8-Bromo-2-pentylchroman-4-one | 42% | [3] |
| O-acyl(aroyl)salicylic acids | Intramolecular Wittig Reaction | 4H-chromen-4-ones | 55-80% | [7] |
| 2′-hydroxyacetophenone derivatives | Condensation/Cyclization | Polymethoxy-4H-chromen-4-ones | N/A | [11] |
| 3′-bromo-5′-chloro-2′-hydroxyacetophenone | Baker-Venkataraman/Cyclization | 8-Bromo-6-chloro-flavone | 89% | [3] |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
how to avoid discoloration of 7-Bromo-4H-chromen-4-one during storage
This technical support guide is intended for researchers, scientists, and drug development professionals to address common issues regarding the storage and handling of 7-Bromo-4H-chromen-4-one, with a focus on preventing its discoloration.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent discoloration?
A1: To ensure the stability and prevent discoloration of this compound, it is recommended to store the compound under the following conditions.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Protects against potential degradation from excessive heat. |
| Atmosphere | Inert Atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and hydrolysis by excluding air and moisture.[3][4] |
| Light Exposure | Keep in a dark place | The compound is light-sensitive, and protection from light prevents photochemical degradation.[5] |
| Container | Tightly sealed, opaque or amber vials | Prevents exposure to light and atmosphere.[2][3][5] |
Q2: My this compound has started to change color. What could be the cause?
A2: Discoloration, such as a shift from a white or off-white solid to a yellowish or brownish hue, typically indicates chemical degradation.[6] The primary causes are often exposure to:
-
Light: Photodegradation can occur if the compound is not stored in a light-proof container.[5]
-
Air (Oxygen): Oxidation can lead to the formation of colored impurities.
-
Moisture: Hydrolysis can alter the chemical structure of the compound.
Q3: Can I store this compound in a standard laboratory freezer at -20°C?
A3: While storing at lower temperatures can slow down degradation for many chemicals, it is crucial to prevent moisture condensation, especially when repeatedly taking the compound out of the freezer. If you choose to store it at -20°C, ensure the container is well-sealed and allow it to warm to room temperature before opening to prevent water from condensing on the cold solid. However, for this specific compound, storage at room temperature in a dark, inert environment is generally sufficient.[7]
Q4: How should I handle this compound during an experiment to minimize degradation?
A4: To maintain the integrity of the compound during use, follow these guidelines:
-
Work in a dimly lit area or use amber-colored glassware to minimize light exposure.[5][6]
-
If the compound is particularly sensitive, handle it under an inert atmosphere, for instance, in a glovebox or using a Schlenk line.[3][4][8]
-
Use clean, dry spatulas and glassware to avoid introducing contaminants.
-
After dispensing the required amount, securely reseal the container and return it to the proper storage conditions promptly.
Troubleshooting Guide: Discoloration of this compound
Use the following guide to troubleshoot and rectify issues related to the discoloration of your compound.
Problem: The solid this compound has visibly discolored.
Caption: Troubleshooting workflow for discolored this compound.
Experimental Protocols
Protocol 1: Proper Storage of this compound
Objective: To outline the standard procedure for storing this compound to ensure its long-term stability.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Nitrogen or Argon gas source
-
Dessicator or dry storage cabinet
Procedure:
-
Place the required amount of this compound into a clean, dry amber glass vial.
-
Gently flush the headspace of the vial with a stream of dry nitrogen or argon gas for 15-30 seconds to displace any air and moisture.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a dark, room-temperature location, such as a cabinet or drawer, away from direct sunlight and heat sources. For added protection against ambient moisture, the vial can be placed inside a desiccator.
References
- 1. echemi.com [echemi.com]
- 2. csuohio.edu [csuohio.edu]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. ehs.umich.edu [ehs.umich.edu]
optimizing reaction conditions for Williamson ether synthesis with 7-Bromo-4H-chromen-4-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 7-Bromo-4H-chromen-4-one. The focus is on overcoming common challenges to achieve optimal reaction conditions and yields.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Williamson ether synthesis with this compound and an alkoxide, but I am observing no product formation. What is the likely issue?
A1: The standard Williamson ether synthesis, which proceeds via an S(_N)2 mechanism, is generally not effective for aryl halides like this compound. The carbon-bromine bond is on an sp
2
-hybridized carbon atom within the aromatic ring. This configuration prevents the backside attack required for an S(_N)2 reaction. For a successful etherification of this substrate, alternative methods such as the Ullmann condensation are recommended.
Q2: What is the Ullmann condensation, and why is it more suitable for this compound?
A2: The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of an aryl halide with an alcohol, phenol, or amine.[1] This method is particularly well-suited for the synthesis of aryl ethers from aryl halides that are unreactive in S(_N)2 or typical nucleophilic aromatic substitution (S(_N)Ar) reactions.[1] The reaction involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[2]
Q3: My Ullmann condensation is giving a low yield. What are the common causes and how can I improve it?
A3: Low yields in Ullmann condensations can arise from several factors. Key areas to troubleshoot include:
-
Catalyst Activity: The copper catalyst, particularly copper(I) salts like CuI, can oxidize over time, leading to reduced activity. Using fresh, high-purity copper salts is crucial.
-
Reaction Conditions: Ullmann reactions often require high temperatures (typically 100-200°C) and an inert atmosphere to prevent catalyst deactivation.[1][3] The choice of solvent and base is also critical. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[1]
-
Ligand Selection: While some Ullmann reactions can be performed without a ligand, the addition of a suitable ligand can significantly improve yields and allow for milder reaction conditions.[4] Common ligands include phenanthrolines, diamines, and amino acids.
-
Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides.[5] The presence of electron-withdrawing groups on the aryl halide can sometimes accelerate the reaction.[1]
Q4: What are common side reactions in the Ullmann condensation of this compound?
A4: A common side reaction is the hydrodehalogenation of the starting material, resulting in the formation of 4H-chromen-4-one. This can occur if there are sources of protons in the reaction mixture that can react with the organocopper intermediates. Another potential side reaction is the homocoupling of the aryl halide.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive copper catalyst. | Use fresh, high-purity CuI or other copper(I) source. Ensure proper storage under an inert atmosphere. |
| Reaction temperature is too low. | Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Classical Ullmann conditions can exceed 200°C, while modern ligand-assisted protocols often run between 80-140°C.[1] | |
| Inappropriate solvent or base. | Screen different polar aprotic solvents (e.g., DMF, DMSO, dioxane) and bases (e.g., K(_2)CO(_3), K(_3)PO(_4), Cs(_2)CO(_3)).[4] | |
| Reaction is not under an inert atmosphere. | Ensure the reaction is set up under a nitrogen or argon atmosphere to prevent oxidation of the copper catalyst. | |
| Formation of Side Products (e.g., hydrodehalogenation) | Presence of protic impurities. | Use anhydrous solvents and reagents. |
| Suboptimal base. | The choice of base can influence the extent of side reactions. Consider screening different inorganic bases. | |
| Reaction Stalls | Catalyst decomposition. | The use of a suitable ligand can help to stabilize the copper catalyst.[4] |
| Product inhibition. | Consider a higher catalyst loading or a different ligand system. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical conditions for copper-catalyzed C-O coupling reactions, which can be adapted for the etherification of this compound.
| Parameter | Classical Ullmann | Ligand-Assisted Ullmann | Ligand-Free (Modern) |
| Copper Source | Cu powder, CuI, CuBr | CuI, CuBr, Cu(OAc)(_2) | CuI, CuO nanoparticles |
| Catalyst Loading | Stoichiometric to high catalytic | 1-10 mol% | 3-10 mol% |
| Ligand | None | 1,10-Phenanthroline, Picolinic acid, N,N'-dimethylethylenediamine | None |
| Base | K(_2)CO(_3), KOH | K(_3)PO(_4), Cs(_2)CO(_3) | K(_2)CO(_3), K(_3)PO(_4), KOH |
| Solvent | DMF, Nitrobenzene, Pyridine | Dioxane, Toluene, DMSO | DMF, DMSO, Acetonitrile |
| Temperature | 150-220°C | 80-140°C | 50-120°C |
| Typical Yields | Variable, often moderate | Good to excellent | Good to excellent |
| Reference | [1] | [4][6] | [7] |
Experimental Protocols
Protocol 1: General Procedure for Ligand-Assisted Ullmann Ether Synthesis
This protocol is a general guideline and may require optimization for this compound.
-
Preparation: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (e.g., K(_3)PO(_4), 2 equivalents).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1 equivalent), the desired alcohol (1.5-2 equivalents), and the anhydrous solvent (e.g., dioxane or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for the etherification of this compound.
Caption: Proposed mechanism for the copper-catalyzed Ullmann ether synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: HPLC Analysis of 7-Bromo-4H-chromen-4-one
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 7-Bromo-4H-chromen-4-one.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for my this compound analysis?
A: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge, deviating from the ideal symmetrical Gaussian shape.[1][2] This is problematic because it reduces the separation (resolution) between adjacent peaks, compromises the accuracy of peak integration and quantification, and can indicate underlying issues with your analytical method or HPLC system.[3][4] For a compound like this compound, which has polar characteristics, this issue is common and can impede the reliable assessment of purity and concentration.
Q2: What are the most likely causes of peak tailing for this compound?
A: The most common causes stem from unwanted secondary interactions between the analyte and the stationary phase.[5][6] For this compound, the key suspects are:
-
Silanol Interactions: The ketone group on your molecule can form strong hydrogen bonds with free, acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns. This secondary retention mechanism is a primary cause of tailing for polar compounds.[7][8]
-
Metal Chelation: The carbonyl (ketone) and ether oxygen atoms in the chromenone structure can chelate with trace metal impurities (like iron or titanium) present in the stainless-steel components of the HPLC (frits, tubing) or the silica packing material itself.[5][9][10] This interaction also creates a secondary retention mechanism that leads to tailing.[11]
-
Mobile Phase pH: An inappropriate mobile phase pH can increase the ionization of surface silanol groups, making them more interactive with your analyte.[12]
-
Column Issues: Physical problems like column voids, contamination, or using an inappropriate column type (e.g., a Type A silica column with high silanol activity) can cause tailing for all peaks.[2][13]
Troubleshooting Guides & Experimental Protocols
Below are specific troubleshooting questions and detailed protocols to systematically identify and resolve the cause of peak tailing.
Problem Area 1: Secondary Silanol Interactions
Q3: My peak tailing is selective for this compound, while other non-polar compounds in my sample look fine. Could it be silanol interactions?
A: Yes, selective tailing for a polar analyte is a classic sign of secondary interactions with silanol groups.[2][13] The acidic silanol groups on the silica surface interact with the polar ketone function on your molecule, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
How to Fix It: There are two main strategies: modify the mobile phase to reduce the interaction or choose a column with fewer active silanol sites.
Protocol 1: Mobile Phase pH and Additive Optimization
This protocol aims to suppress the ionization of silanol groups or mask their activity.
Objective: To reduce silanol interactions by adjusting mobile phase pH and using competitive agents.
Methodology:
-
Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase (Solvent A) to between 2.5 and 3.0 using an acidic additive. At this low pH, most silanol groups will be protonated (Si-OH) and thus less likely to interact with your analyte.[3][5][14]
-
Select an Additive:
-
Increase Buffer Strength: If using a buffer (like phosphate for UV detection), increasing the concentration from 10 mM to over 20 mM can help improve peak shape by increasing the mobile phase's ionic strength, which can further mask silanol interactions.[14]
-
Equilibrate and Test: After preparing the new mobile phase, flush the column with at least 10-15 column volumes before injecting your sample.
-
Evaluate: Compare the peak asymmetry factor of this compound with the new mobile phase to the original. A value closer to 1.0 indicates improved symmetry.
Table 1: Mobile Phase Additives to Reduce Silanol Interactions
| Additive | Typical Concentration | Detector Compatibility | Mechanism of Action |
| Formic Acid | 0.1% (v/v) | UV, MS | Lowers pH to suppress silanol ionization.[14] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | UV (can cause ion suppression in MS) | Strong acid suppresses silanol ionization; acts as an ion-pairing agent.[15] |
| Phosphate Buffer | 20-50 mM | UV (non-volatile, not for MS) | Buffers pH and increases ionic strength to mask interactions.[14] |
Protocol 2: Selecting an Appropriate HPLC Column
If mobile phase optimization is insufficient, the column itself is the next target.
Objective: To use a stationary phase with minimal active silanol sites.
Methodology:
-
Choose a Modern Column: Select a column made from high-purity Type B silica, which has inherently lower silanol activity and fewer metal impurities.[3]
-
Use an End-Capped Column: Most modern columns are "end-capped," meaning the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them inert. Ensure your column is specified as end-capped or base-deactivated.[14]
-
Consider Alternative Stationary Phases: If tailing persists, columns with polar-embedded or hybrid stationary phases can offer alternative selectivity and improved peak shape for polar analytes.[3][7]
-
Installation and Equilibration: When installing the new column, follow the manufacturer's instructions for conditioning and equilibrate with your optimized mobile phase.
Problem Area 2: Metal Chelation
Q4: I've tried lowering the pH and using an end-capped column, but the peak tailing persists. Could metal chelation be the issue?
A: Yes. If other strategies fail, metal chelation is a strong possibility, especially for molecules like chromenones that have functional groups capable of binding metal ions.[5][11] These ions can be present in the stainless-steel system components or the column packing itself.
Protocol 3: System and Column Passivation with EDTA
This protocol uses a strong chelating agent, ethylenediaminetetraacetic acid (EDTA), to remove metal ions from the HPLC system and column.
Objective: To remove interfering metal ions from the entire flow path.
Methodology:
-
IMPORTANT: First, disconnect the HPLC column from the system.
-
Prepare Passivation Solution: Prepare a mobile phase containing 5-10 µM (micromolar) EDTA.[16][17] Ensure the EDTA is fully dissolved in the aqueous portion before mixing with the organic solvent. Caution: Do not use millimolar (mM) concentrations, as this can lead to precipitation and system damage.[17]
-
System Flush (without column):
-
Place all solvent lines into the EDTA-containing mobile phase.
-
Flush the entire system (pump, injector, tubing) for at least 60 minutes at a typical flow rate (e.g., 1 mL/min).
-
-
Column Flush (optional but recommended):
-
Reduce the flow rate (e.g., to 0.2 mL/min).
-
Connect the column to the system.
-
Flush the column with the EDTA-containing mobile phase for 2-3 hours. Alternatively, inject a large plug (e.g., 100 µL) of 100 µM EDTA onto the column before analysis.[16]
-
-
Final Rinse:
-
Replace the EDTA solution with your regular, fresh mobile phase (without EDTA).
-
Flush the entire system and column extensively to remove all traces of EDTA, which can interfere with some detectors.[16]
-
-
Test: Re-run your analysis of this compound and check for improved peak shape. For persistent issues, adding a very low concentration (5-10 µM) of EDTA to the routine mobile phase can be beneficial.[18]
Visual Guides and Workflows
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose and resolve peak tailing.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Diagram 2: Mechanisms of Peak Tailing
This diagram illustrates the chemical interactions at the stationary phase surface that cause peak tailing.
Caption: Chemical interactions leading to peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. waters.com [waters.com]
- 14. labcompare.com [labcompare.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 17. mtc-usa.com [mtc-usa.com]
- 18. chromatographyonline.com [chromatographyonline.com]
challenges in the scale-up synthesis of 7-Bromo-4H-chromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Bromo-4H-chromen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: For the scale-up synthesis of this compound, two primary routes are generally considered, starting from either 3-bromophenol or 4-bromo-2-hydroxyacetophenone. The Baker-Venkataraman rearrangement is a classical and often reliable method for constructing the chromone core.[1][2]
Q2: I am seeing a significant amount of a dark, tar-like substance in my crude product. What is the likely cause and how can I minimize it?
A2: The formation of tar-like substances is a common issue in chromone synthesis, often due to side reactions at elevated temperatures or the use of strong acids or bases.[3] To mitigate this, consider a gradual addition of reagents to control the reaction exotherm, optimizing the reaction temperature to the lowest effective level, and ensuring an inert atmosphere to prevent oxidative side reactions.
Q3: My final product is difficult to purify by column chromatography. Are there alternative methods for large-scale purification?
A3: While column chromatography is a versatile purification technique, it can be time-consuming and solvent-intensive for large quantities. For crystalline solids like this compound, recrystallization is often a more scalable and cost-effective method.[4] A proper solvent screen is crucial to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature.
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: When scaling up, it is crucial to perform a thorough risk assessment. Key considerations include the handling of corrosive reagents like acid chlorides and strong bases, potential exotherms during cyclization, and the safe handling of flammable solvents. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction time or temperature cautiously. |
| Side reactions | - Optimize the reaction temperature; lower temperatures may increase selectivity.- Adjust the stoichiometry of the reagents. An excess of one reactant may favor byproduct formation.- Consider a slower addition of reagents to control the reaction rate and temperature. |
| Degradation of product | - If using harsh acidic or basic conditions, consider milder alternatives for the cyclization step.- Minimize the reaction time once the starting material is consumed. |
Issue 2: Formation of Impurities
| Potential Impurity | Identification | Mitigation and Removal |
| Unreacted Starting Material | Compare with an authentic standard on TLC or HPLC. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Can often be removed by recrystallization. |
| Partially Cyclized Intermediate | Characterize by NMR and MS. | Ensure sufficient time and temperature for the cyclization step. May require adjustment of the catalyst or dehydrating agent. |
| Polymeric Byproducts | Appears as a baseline material on TLC or as a broad, unresolved peak in HPLC. | Avoid excessively high temperatures and concentrated reaction mixtures. Can often be removed by trituration with a suitable solvent or by recrystallization. |
Data Presentation
Table 1: Representative Effect of Reaction Parameters on Yield and Purity
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Toluene | Dioxane | DMF |
| Base | Potassium Carbonate | Sodium Hydride | Potassium tert-butoxide |
| Temperature | 80 °C | 100 °C | 120 °C |
| Yield (%) | 65 | 78 | 72 |
| Purity (by HPLC, %) | 92 | 96 | 90 |
Note: This table presents illustrative data based on general principles of chromone synthesis and should be used as a guide for optimization.
Experimental Protocols
Proposed Scalable Synthesis via Baker-Venkataraman Rearrangement
This protocol is a proposed scalable method based on the well-established Baker-Venkataraman rearrangement.[2][5][6]
Step 1: Synthesis of 2-Acetoxy-4-bromoacetophenone
-
To a stirred solution of 4-bromo-2-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., toluene), add a base such as pyridine (1.2 eq).
-
Cool the mixture to 0-5 °C.
-
Slowly add acetyl chloride (1.1 eq) while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetoxy-4-bromoacetophenone, which can be used in the next step without further purification.
Step 2: Baker-Venkataraman Rearrangement and Cyclization
-
To a solution of 2-acetoxy-4-bromoacetophenone (1.0 eq) in a high-boiling aprotic solvent (e.g., pyridine or DMSO), add a strong base such as potassium tert-butoxide or sodium hydride (2.0-3.0 eq) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the rearrangement is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and carefully quench with an aqueous acid (e.g., acetic acid or dilute HCl) to neutralize the base and induce cyclization.
-
Heat the mixture as needed to complete the cyclization to this compound.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 3: Purification by Recrystallization
-
Select a suitable solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolve the crude this compound in the minimum amount of the hot solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Proposed workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Baker-Venkataraman Rearrangement [drugfuture.com]
- 2. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
minimizing byproduct formation in the synthesis of 7-Bromo-4H-chromen-4-one derivatives
Technical Support Center: Synthesis of 7-Bromo-4H-chromen-4-one Derivatives
Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound and its derivatives?
A1: Several methods are employed for the synthesis of chromone derivatives, which can be adapted for 7-bromo substituted analogs. The most common methods include:
-
Claisen-Schmidt Condensation: This is a base-catalyzed reaction that can be a preliminary step to chromone synthesis. A primary challenge with this method is the potential for self-condensation of the aldehyde and ketone reactants, which can lead to significant byproduct formation and reduce the overall yield.[1]
-
Baker-Venkataraman Rearrangement: This rearrangement is a key step in synthesizing 2,3-disubstituted chromones.[2]
-
Kostanecki-Robinson Reaction: This method is also used for the synthesis of chromone derivatives.[2]
-
Vilsmeier-Haack Reaction: This reaction is particularly useful for producing 3-formylchromones.[3]
-
Microwave-Assisted Synthesis: This modern approach can significantly reduce reaction times and often leads to cleaner product formation. For instance, 6-bromochromone-2-carboxylic acid can be synthesized from 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate using microwave irradiation.[4]
Q2: I am observing a significant amount of an unknown byproduct in my reaction. How can I identify and minimize it?
A2: Byproduct identification is the first critical step. Isolate the side product using techniques like column chromatography or preparative TLC/HPLC. Once isolated, characterize its structure using analytical methods such as NMR, MS, and IR spectroscopy.
To minimize its formation, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for the desired thermodynamic product over kinetic byproducts.[4]
-
Solvent Polarity: The choice of solvent can influence the reaction pathway. Experiment with a range of solvents with varying polarities to find the optimal conditions for your specific derivative.[4]
-
Slow Addition of Reagents: In reactions like the Claisen-Schmidt condensation, adding the aldehyde slowly to the mixture of the ketone and base can minimize self-condensation.[1]
-
Catalyst Optimization: The type and amount of catalyst can significantly impact byproduct formation. For example, in some chromone syntheses, optimizing the catalyst loading, such as using 5 mol% of Sc(OTf)₃, has been shown to dramatically improve yields and reduce side products.[5]
Q3: Are there specific reaction conditions that favor the formation of this compound over other isomers or byproducts?
A3: Yes, optimizing reaction conditions is crucial. For instance, in the synthesis of 7-Bromochroman-4-one, a precursor to the chromenone, specific conditions have been identified for high yields. One study reported a 79.8% yield when using 4 mol% Rh(PPh₃)₃Cl as a catalyst in ethanol under 0.3 MPa of hydrogen pressure at 70°C for 20 hours.[6] Another approach using acid-activated montmorillonite K-10 in toluene under reflux yielded 85%.[6] While these are for the chromanone, similar principles of catalyst and condition optimization apply to the subsequent oxidation to the chromenone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst. - Formation of multiple byproducts. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Systematically vary the reaction temperature to find the optimum. - Screen different catalysts and optimize the catalyst loading.[5] - Refer to the strategies for minimizing byproduct formation mentioned in the FAQs.[4] |
| Difficulty in Product Purification | - Presence of closely related byproducts. - Unreacted starting materials with similar polarity to the product. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider preparative HPLC for difficult separations. - Recrystallization from a suitable solvent system can also be an effective purification method. |
| Formation of Poly-brominated Byproducts | - Excess brominating agent. - Harsh reaction conditions. | - Use a stoichiometric amount of the brominating agent. - Perform the bromination at a lower temperature to increase selectivity. |
| Incomplete Cyclization to the Chromone Ring | - Insufficiently acidic or basic conditions for cyclization. - Steric hindrance from bulky substituents. | - Adjust the pH of the reaction mixture. A variety of acids (e.g., PPA, PTSA, HCl) and bases (e.g., piperidine, NaH) can be used to catalyze the ring closure.[3][7] - For sterically hindered substrates, increasing the reaction time or temperature might be necessary.[4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Brominated Chromone Derivative
This protocol is adapted from a general method for the synthesis of 6-bromochromone-2-carboxylic acid and can be modified for other isomers.[4]
Materials:
-
5'-Bromo-2'-hydroxyacetophenone (or the corresponding isomer for 7-bromo synthesis)
-
Diethyl oxalate
-
Sodium methoxide (NaOMe)
-
Ethanol (EtOH)
-
4 M Hydrochloric acid (HCl)
Procedure:
-
In a microwave vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1 equivalent) in ethanol.
-
Add sodium methoxide (2 equivalents) and diethyl oxalate (3 equivalents) to the solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 4 M HCl to the reaction mixture.
-
Irradiate the mixture again in the microwave reactor at 120°C for 20 minutes.
-
After cooling, the product will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the desired bromochromone-2-carboxylic acid.
Visualizations
Caption: A generalized experimental workflow for the microwave-assisted synthesis of brominated chromone derivatives.
Caption: A decision-making workflow for troubleshooting byproduct formation in chromone synthesis.
References
troubleshooting low solubility of 7-Bromo-4H-chromen-4-one in biological assays
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the low solubility of 7-Bromo-4H-chromen-4-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a solid compound with the molecular formula C₉H₅BrO₂. Its structure consists of a chromen-4-one core with a bromine atom at the 7th position. Based on its structure, it is expected to be a hydrophobic molecule with limited solubility in aqueous solutions.
Q2: Why does my this compound, fully dissolved in DMSO, precipitate when added to my aqueous assay buffer or cell culture media?
This common issue, often called "crashing out," occurs due to a phenomenon known as "solvent shock".[1][2] The compound is readily soluble in the polar aprotic solvent DMSO, but when this stock solution is diluted into an aqueous environment, the overall polarity of the solvent increases dramatically.[3] The aqueous medium cannot maintain the solubility of the hydrophobic compound, causing it to precipitate.[3]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
The maximum tolerable DMSO concentration is highly cell-line dependent.[3] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, sensitive cell lines may show stress at concentrations as low as 0.1%.[3] It is crucial to perform a DMSO tolerance control experiment for your specific cell line and assay duration.
Q4: Can the temperature of my media or buffer affect solubility?
Yes. Adding a compound stock to cold media can decrease its solubility.[4] It is always recommended to use pre-warmed (37°C) cell culture media or buffers for making dilutions to minimize temperature-related precipitation.[4] Conversely, gentle warming can sometimes help in the initial dissolution process.[5]
Q5: Could the age or storage of my DMSO stock be causing precipitation issues?
This is a possibility. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination in your DMSO stock can reduce its ability to solvate hydrophobic compounds, leading to solubility problems.[3] For best results, use anhydrous, high-purity DMSO and store it in small, tightly sealed aliquots to minimize water absorption.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Immediate Precipitation Upon Dilution
You Observe: A precipitate (cloudiness, crystals, or film) forms instantly when you add the DMSO stock of this compound to your aqueous medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit.[4] | Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration under your specific assay conditions.[4] |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated stock directly to a large volume of media causes a rapid, localized solvent exchange, leading to precipitation.[2] | Perform a serial or stepwise dilution. First, create an intermediate dilution in your pre-warmed media, then add this to the final volume. Alternatively, add the DMSO stock dropwise to the full volume of media while gently vortexing.[3][4] |
| Low Media Temperature | The compound is less soluble in cold aqueous solutions.[4] | Always use pre-warmed (37°C) cell culture media for all dilutions.[4] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, too high a final concentration can be toxic to cells and may not be necessary. | Aim for a final DMSO concentration of ≤0.5%, and ideally ≤0.1%.[3] This may require preparing a higher concentration stock solution in 100% DMSO. |
Issue 2: Delayed Precipitation in the Incubator
You Observe: The solution is clear initially, but after a few hours or days at 37°C, a crystalline or cloudy precipitate appears.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial solution was supersaturated; the compound was kinetically trapped but thermodynamically unstable, precipitating over time. | The working concentration is too high for long-term stability. Reduce the final concentration to the highest level that remains clear for the entire duration of your experiment (determined via Protocol 2). |
| Interaction with Media Components | The compound may interact with salts or proteins (especially in serum) in the media, forming insoluble complexes over time.[1][2] | If using serum, consider reducing the percentage or switching to a serum-free formulation for the experiment. Assess solubility directly in the complete, serum-containing media. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including the compound, pushing it beyond its solubility limit.[4] | Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[4] |
| pH Changes from Cellular Metabolism | Cellular activity can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[4] | Monitor the pH of your culture medium. For dense or long-term cultures, you may need to change the medium more frequently to maintain a stable pH.[4] |
Solubility and Co-solvent Data
Improving solubility often requires exploring different solvent systems. The following table summarizes common solvents and co-solvents used in biological assays.
| Solvent / Co-solvent | Type | Typical Use & Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | Most common primary solvent for hydrophobic compounds.[2] Use anhydrous grade. Final concentration in assays should typically be <0.5%.[3] |
| Ethanol | Polar Protic Solvent | Can be used as a co-solvent.[6] May exhibit higher cytotoxicity than DMSO for some cell lines.[7] |
| Polyethylene Glycol (e.g., PEG300, PEG400) | Polymer Co-solvent | Water-miscible and can significantly increase the solubility of poorly soluble compounds.[6][8] |
| Cyclodextrins (e.g., SBE-β-CD) | Inclusion Complex Agent | Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9] |
| Surfactants (e.g., Tween® 20, Tween® 80) | Surfactant | Can be used at very low concentrations to aid solubility but may have higher cytotoxicity and can interfere with some assays.[7][10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the steps for preparing a concentrated stock solution in 100% DMSO.
-
Calculation: Determine the mass of this compound (MW: 227.05 g/mol ) required to make a desired volume of a high-concentration stock (e.g., 50-100 mM).
-
Example for 1 mL of 50 mM stock: 0.050 mol/L * 0.001 L * 227.05 g/mol = 0.01135 g or 11.35 mg.
-
-
Weighing: Accurately weigh the calculated amount of the compound into a sterile, conical-bottom microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, use a brief (5-10 minute) sonication in a water bath.[4] Visually inspect against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C in desiccated conditions to prevent moisture absorption and freeze-thaw cycles.[11]
Protocol 2: Assessment of Compound Solubility and Stability in Final Assay Media
This protocol helps determine the maximum practical working concentration of the compound in your specific biological medium.
-
Preparation: Pre-warm your complete cell culture medium (including serum and any other additives) to 37°C.
-
Serial Dilution Plate: In a sterile 96-well flat-bottom plate, prepare a series of dilutions of your compound.
-
Add 100 µL of complete medium to wells in a single row (e.g., A2 through A12).
-
In the first well (A1), add 200 µL of medium containing the highest desired test concentration of the compound (e.g., 200 µM). Ensure the DMSO concentration is consistent across all wells that will receive cells.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix thoroughly by pipetting, then transfer 100 µL from A2 to A3, and so on, down the row. Discard the final 100 µL from the last dilution well.
-
Include a "no compound" control well containing media with the equivalent percentage of DMSO.
-
-
Initial Visual Inspection: Immediately inspect the plate for any signs of precipitation (cloudiness or crystals) using a light microscope or by holding it against a contrasting background. Note the highest concentration that remains clear.
-
Incubation: Place the sealed plate in a 37°C, 5% CO₂ incubator for a duration equal to or longer than your planned experiment (e.g., 24, 48, or 72 hours).
-
Final Inspection: After incubation, re-examine the plate visually and microscopically for any delayed precipitation.
-
Determination: The highest concentration that remains completely clear throughout the entire incubation period is the maximum soluble concentration suitable for your biological assay.[4]
Visualizations
Experimental and logical Workflows
Caption: Workflow for preparing this compound for biological assays.
Caption: Troubleshooting decision tree for precipitation issues.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ziath.com [ziath.com]
Technical Support Center: Optimizing Microwave-Assisted Synthesis of 7-Bromo-4H-chromen-4-one Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 7-Bromo-4H-chromen-4-one analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for the synthesis of this compound analogs compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes.[1][2] This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products.[2][3] Additionally, microwave synthesis is considered a greener chemistry approach due to its lower energy consumption.[2]
Q2: What are the common starting materials for the synthesis of this compound analogs?
A2: A common synthetic route involves the condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde or ester, followed by cyclization.[4][5] For 7-bromo analogs, a key starting material would be 1-(4-bromo-2-hydroxyphenyl)ethan-1-one.
Q3: Are there any known safety precautions specific to the microwave-assisted synthesis of these compounds?
A3: As with all microwave-assisted organic synthesis, it is crucial to use sealed vessels designed for high pressures and temperatures. Reactions should be monitored for any unexpected pressure increases. It is also important to be aware of the potential for rapid heating, which can sometimes lead to solvent boiling or decomposition of thermally sensitive reagents.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction is resulting in a very low yield of the desired this compound analog. What are the likely causes and how can I improve it?
A4: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Optimize Reaction Temperature and Time: Microwave synthesis is highly sensitive to temperature. A systematic increase in the reaction temperature can significantly improve yields, but excessively high temperatures may lead to decomposition.[6] Similarly, adjusting the reaction time is crucial; prolonged heating is not always beneficial and can decrease yield.[6]
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For the synthesis of similar brominated chromones, sodium methoxide (NaOMe) in methanol has been used.[6] The polarity of the solvent affects its interaction with microwaves and thus the heating efficiency. Experimenting with different polar solvents like ethanol or DMF can be beneficial.
-
Reagent Stoichiometry: The molar ratio of your reactants can significantly impact the reaction outcome. An excess of one reagent may be necessary to drive the reaction to completion. For a similar synthesis, using two equivalents of the base and three equivalents of the ester reactant improved the yield.[6]
Formation of Side Products
Q5: I am observing significant amounts of impurities and side products in my reaction mixture. How can I minimize their formation?
A5: The formation of side products is a common challenge in chromone synthesis. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Temperature: As mentioned previously, high temperatures can lead to the decomposition of reactants or products, resulting in impurities. Carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Reduce Reaction Time: One of the benefits of microwave synthesis is the rapid reaction rate. This can be leveraged to "trap" the desired product before it has a chance to degrade or participate in subsequent side reactions. Experiment with shorter reaction times.
-
Purity of Starting Materials: Ensure that your starting materials, particularly the 2'-hydroxyacetophenone and aldehyde/ester, are of high purity. Impurities in the starting materials can lead to the formation of undesired byproducts.
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid (A close analog of this compound) [6]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | EtONa (1) | Ethanol | 120 | 10 | 14 |
| 2 | NaOMe (1) | Methanol | 120 | 10 | 14 |
| 6 | NaOMe (2) | Methanol | 120 | 10 | 21 |
| 9 | NaOMe (2) | Methanol | 140 | 10 | 19 |
| 10 | NaOMe (2) | Methanol | 120 | 20 | 34 |
Table 2: Effect of Solvent on Microwave-Assisted Pechmann Condensation for Coumarin Synthesis [7]
| Solvent | Time (min) | Yield (%) |
| H₂O | 10 | 50 |
| EtOH | 10 | 65 |
| CH₃CN | 10 | 70 |
| Toluene | 10 | 45 |
| Solvent-free | 7 | 95 |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of this compound Analogs:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the appropriate 2'-hydroxyacetophenone derivative (e.g., 1-(4-bromo-2-hydroxyphenyl)ethan-1-one) (1.0 mmol), the desired aldehyde or ester (1.2-3.0 mmol), and a suitable base (e.g., sodium methoxide, 1.0-2.0 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., methanol, ethanol, or DMF) to the reaction vessel. The volume should be sufficient to ensure proper mixing and energy absorption. For solvent-free conditions, the reactants can be ground together with a solid catalyst if required.[7]
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Set the desired temperature, pressure, and reaction time. A typical starting point could be 120-150°C for 10-20 minutes.[6]
-
Work-up and Purification: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction mixture (e.g., with dilute acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound analog.
Visualizations
Caption: General workflow for the microwave-assisted synthesis of this compound analogs.
Caption: Troubleshooting decision tree for low product yield in microwave-assisted synthesis.
Caption: Potential signaling pathways inhibited by this compound analogs.
References
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Characterization of 7-Bromo-4H-chromen-4-one: A Comparative Guide to its ¹H and ¹³C NMR Spectral Features
For Immediate Release
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 7-Bromo-4H-chromen-4-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its spectral properties in relation to analogous chromenone structures, supported by established experimental protocols.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum is fundamental for elucidating the proton environment of a molecule. For this compound, the chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the overall aromatic system. The following table compares the predicted ¹H NMR data for this compound with experimentally determined data for related chromen-4-one derivatives.
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 4H-chromen-4-one | Reported Chemical Shift (δ, ppm) for 7-substituted Chromenones |
| H-2 | 7.8 - 8.0 | ~7.9 | Varies with substituent |
| H-3 | 6.3 - 6.5 | ~6.3 | Varies with substituent |
| H-5 | 8.1 - 8.3 | ~8.2 | Varies with substituent |
| H-6 | 7.4 - 7.6 | ~7.4 | Varies with substituent |
| H-8 | 7.6 - 7.8 | ~7.7 | Varies with substituent |
Note: Predicted values are based on established substituent effects on the chromen-4-one scaffold.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts for this compound are predicted based on the known effects of bromine substitution on the benzene ring and the inherent electronic structure of the chromen-4-one core.
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 4H-chromen-4-one | Reported Chemical Shift (δ, ppm) for 7-substituted Chromenones |
| C-2 | ~156 | ~156 | Varies with substituent |
| C-3 | ~112 | ~112 | Varies with substituent |
| C-4 | ~178 | ~178 | Varies with substituent |
| C-4a | ~124 | ~124 | Varies with substituent |
| C-5 | ~126 | ~126 | Varies with substituent |
| C-6 | ~125 | ~125 | Varies with substituent |
| C-7 | ~118 (C-Br) | ~118 | Varies with substituent |
| C-8 | ~119 | ~119 | Varies with substituent |
| C-8a | ~156 | ~156 | Varies with substituent |
Note: Predicted values are based on established substituent effects on the chromen-4-one scaffold.
Experimental Protocols
The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for chromenone derivatives, including this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.
NMR Spectrometer Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 scans or more may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Processing
The acquired Free Induction Decay (FID) should be processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR characterization of a chemical compound like this compound.
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of 7-Bromo-4H-chromen-4-one
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative overview of the validation of the 7-Bromo-4H-chromen-4-one scaffold, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a crystal structure for the parent this compound is not publicly available, this guide leverages the detailed crystallographic analysis of the closely related derivative, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, as a benchmark for structural confirmation.
This guide will delve into the experimental data from X-ray crystallography and compare it with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By presenting the methodologies and data in a clear, comparative format, we aim to provide a comprehensive resource for the structural elucidation of this important chemical class.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a three-dimensional electron density map and, from that, a definitive molecular structure.
For the analogous compound, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, X-ray diffraction analysis provides unequivocal proof of its chemical structure. The key crystallographic data are summarized in the table below.
| Parameter | 7-bromo-4-oxo-4H-chromene-3-carbaldehyde |
| Chemical Formula | C₁₀H₅BrO₃ |
| Formula Weight | 253.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.8580 (18) Åb = 6.054 (4) Åc = 37.268 (13) Åβ = 90.39 (4)° |
| Volume | 870.4 (8) ų |
| Z | 4 |
| Calculated Density | 1.931 Mg/m³ |
| Refinement method | Full-matrix least-squares on F² |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.109 |
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. Therefore, a combination of other spectroscopic and spectrometric techniques is routinely employed to validate molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei (typically ¹H and ¹³C). The chemical shifts, coupling constants, and signal integrations provide detailed information about the connectivity and stereochemistry of a molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecular formula and structure.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The presence of characteristic absorption bands can confirm the presence of specific functional groups.
The table below compares the experimental data obtained for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde using these techniques.
| Technique | Experimental Data for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.37 (s, 1H, CHO), 8.52 (s, 1H, H-2), 8.24 (d, J=8.8 Hz, 1H, H-5), 7.57 (s, 1H, H-8), 7.48 (d, J=8.8 Hz, 1H, H-6) |
| Mass Spec. (DART-MS) | m/z = 252.950 (calculated for [C₁₀H₅BrO₃+H]⁺), 252.981 (found) |
| IR Spectroscopy | Characteristic peaks for C=O (ketone and aldehyde), C=C (aromatic), and C-Br stretching are expected. |
Experimental Protocols
Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde
A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is cooled to 0 °C. To this, phosphorus oxychloride (11.6 mmol) is added dropwise. The mixture is then stirred for 14 hours at room temperature. Following this, water (50 ml) is added, and the resulting precipitate is collected, washed with water, and dried under vacuum.
Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a 1,2-dichloroethane/cyclohexane solution of the title compound at room temperature. A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F².
Visualizing the Workflow and Relationships
To better understand the process of structural validation and the interplay between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural validation of a chemical compound.
A Comparative Analysis of the Predicted Biological Activity of 7-Bromo-4H-chromen-4-one and its Chloro-Analog
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the strategic modification of lead compounds plays a pivotal role in optimizing biological activity. The substitution of one halogen for another on a core scaffold can significantly influence a molecule's physicochemical properties and, consequently, its pharmacological profile. This guide provides a comparative analysis of 7-Bromo-4H-chromen-4-one and its chloro-analog, 7-Chloro-4H-chromen-4-one.
Predictive Physicochemical and Biological Properties
The substitution of a bromine atom for a chlorine atom at the 7-position of the 4H-chromen-4-one scaffold is anticipated to modulate several key parameters that influence biological activity. Bromine is larger, more polarizable, and has a different electronegativity compared to chlorine, which can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1]
Table 1: Predicted Physicochemical and Biological Properties
| Property | This compound (Predicted) | 7-Chloro-4H-chromen-4-one (Predicted) | Rationale |
| Molecular Weight | Higher | Lower | The atomic weight of bromine is greater than that of chlorine.[1] |
| Lipophilicity (LogP) | Higher | Lower | Bromine substitution generally leads to a greater increase in lipophilicity compared to chlorine.[1] |
| Biological Activity | |||
| Antimicrobial Activity | Potentially Higher | Potentially Lower | Increased lipophilicity can enhance passage through microbial cell membranes. Studies on other halogenated compounds suggest that brominated analogs can exhibit potent antimicrobial activity.[1] |
| Anticancer Activity | To be determined | To be determined | Halogenated chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The specific impact of 7-bromo versus 7-chloro substitution requires direct experimental evaluation.[1] |
| Metabolic Stability | Potentially Lower | Potentially Higher | The Carbon-Bromine bond is generally more susceptible to metabolic cleavage than the Carbon-Chlorine bond, which could lead to faster degradation and clearance.[1] |
Supporting Experimental Data from Related Compounds
While a direct comparison is unavailable, studies on individual halogenated chromenones provide insights into their potential biological activities.
Table 2: Reported Biological Activities of Halogenated Chromenone Derivatives
| Compound/Derivative | Biological Activity | Assay | Results | Reference |
| Derivatives of 4-Chloro-7-hydroxy-chromen-2-one | Antibacterial | Kirby-Bauer method | Higher activity compared to cefalexine and competitive with streptomycin against Bacillus cereus. | [2][3] |
| 6-bromo-8-nitroflavone | Antimicrobial | Growth kinetics | Inhibited the growth of E. faecalis, S. aureus, E. coli, and C. albicans. | [4] |
| 6-chloro-8-nitroflavone | Antimicrobial | Growth kinetics | Showed the strongest inhibitory effect against pathogenic bacteria and yeast among the tested flavonoids. | [4] |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and 7-Chloro-4H-chromen-4-one, the following standard experimental protocols would be essential.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (7-bromo and 7-chloro analogs) and a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ (half-maximal inhibitory concentration) is then calculated.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
General Structure of Compared Analogs
Caption: General chemical structure of 7-halogenated 4H-chromen-4-one analogs.
Experimental Workflow for Comparative Biological Activity Assessment
References
The Impact of 7-Bromo Substitution on the Biological Activity of Chromones: A Comparative Analysis
A detailed examination of the structure-activity relationships (SAR) of 7-bromo-substituted chromones reveals their potential across various therapeutic targets. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this promising area of medicinal chemistry.
The chromone scaffold, a privileged structure in drug discovery, has been the subject of extensive research, leading to the development of numerous biologically active compounds.[1][2][3] Modifications at the C7 position of the chromone ring have been shown to significantly influence the pharmacological properties of these molecules. Among these, the introduction of a bromine atom at the 7-position has emerged as a key strategy in the design of potent inhibitors for a range of biological targets, including enzymes and receptors involved in cancer, neurodegenerative diseases, and microbial infections.
Comparative Analysis of Biological Activities
The introduction of a bromine atom at the 7-position of the chromone scaffold has been shown to modulate the activity of these compounds against various biological targets. The following tables summarize the quantitative data from several studies, comparing the efficacy of 7-bromo-substituted chromones with other analogues.
Monoamine Oxidase (MAO) Inhibition
A study on C7-substituted chromone derivatives as inhibitors of monoamine oxidase (MAO) A and B, enzymes implicated in neurodegenerative diseases, highlighted the impact of substitution at the 7-position. While 7-benzyloxy substitution was generally favorable for MAO-B inhibition, further substitution on the benzyloxy ring with a bromine atom had a differential effect on the two MAO isoforms.[4][5]
| Compound | Substituent at C7 | R' on Benzyloxy Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 3b | Benzyloxy | H | >10 | 0.035 | >285 |
| 3o | Benzyloxy | p-Br | 0.718 | 0.082 | 8.76 |
Table 1: Comparison of MAO inhibitory activity of 7-benzyloxychromone and its para-bromo-substituted analogue. Data sourced from[4][5].
Notably, the para-bromo substitution on the 7-benzyloxy group in compound 3o resulted in a significant increase in MAO-A inhibition compared to the unsubstituted compound 3b , while slightly decreasing the potent MAO-B inhibition.[4] This suggests that the electronic and steric properties of the bromine atom can be strategically utilized to modulate the selectivity of these inhibitors.
α-Glucosidase Inhibition
In the context of α-glucosidase inhibitors, relevant for the management of diabetes, a study on 7-fluorochromone based thiosemicarbazones demonstrated that the presence of electron-withdrawing groups, such as bromo, on the phenyl moiety of the thiosemicarbazone side chain enhanced inhibitory activity.[6] While this study focused on a 7-fluoro backbone, it provides valuable insights into the favorable contribution of a bromo substituent on the appended functionalities. One of the most potent compounds in a similar series was a bromochromone derivative with an IC50 value of 6.59 ± 0.09 μM.[6]
Sirtuin 2 (SIRT2) Inhibition
Research into inhibitors of SIRT2, a target for neurodegenerative disorders, has also explored the impact of halogen substitution on the chromone scaffold. A study on substituted chroman-4-ones and chromones found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity.[7] The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM, highlighting the positive contribution of bromine atoms to the inhibitory potency.[7] While this example is not a 7-bromo derivative, it underscores the general importance of bromo-substitution in this class of compounds.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the 7-bromo-substituted chromones against human MAO-A and MAO-B can be determined using a fluorometric assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Test compounds (7-bromo-substituted chromones)
-
Potassium phosphate buffer (pH 7.4)
Procedure:
-
The test compounds are pre-incubated with the MAO-A or MAO-B enzyme in potassium phosphate buffer for a specified time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the Amplex Red/HRP mixture.
-
The production of resorufin is monitored fluorometrically at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
The inhibitory effect of the compounds on α-glucosidase activity can be assessed using a colorimetric assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Acarbose (positive control)
-
Test compounds
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
Procedure:
-
A mixture of the α-glucosidase enzyme and the test compound at various concentrations is pre-incubated in phosphate buffer.
-
The reaction is initiated by the addition of the pNPG substrate.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by the addition of a sodium carbonate solution.
-
The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate a general workflow for SAR studies and a simplified signaling pathway.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of 7-bromo-substituted chromones.
Caption: Simplified diagram illustrating the role of MAO and its inhibition by 7-bromo-substituted chromones in a neuron.
References
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. Selected C7-substituted chromone derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
comparative analysis of 6-bromo vs 7-bromo-4H-chromen-4-one crystal structures
A Comparative Crystallographic Analysis of 6-Bromo- and 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
This guide presents a detailed comparative analysis of the crystal structures of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde and 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. The structural data, derived from X-ray crystallography, offers valuable insights for researchers, scientists, and professionals in drug development by elucidating the impact of bromine substitution on the supramolecular architecture of the chromone scaffold.
Disclaimer: This analysis is performed on the 3-formyl derivatives of 6-bromo- and 7-bromo-4H-chromen-4-one. The presence of the formyl group at the 3-position significantly influences the observed intermolecular interactions and crystal packing.
Data Presentation
The crystallographic data for the two isomers are summarized in the table below, allowing for a direct comparison of their key structural parameters.
| Parameter | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde |
| Chemical Formula | C₁₀H₅BrO₃ | C₁₀H₅BrO₃ |
| Molar Mass | 253.05 g/mol | 253.05 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.5743 (18) | 3.8580 (18) |
| b (Å) | 6.967 (3) | 6.054 (4) |
| c (Å) | 10.350 (4) | 37.268 (13) |
| α (°) | 71.02 (3) | 90 |
| β (°) | 85.53 (3) | 90.39 (4) |
| γ (°) | 70.67 (3) | 90 |
| Volume (ų) | 422.8 (3) | 870.4 (8) |
| Z | 2 | 4 |
| Temperature (K) | 100 | 100 |
| R-factor | 0.030 | 0.038 |
| Key Intermolecular Interactions | Halogen bonds (Br···O), π–π stacking | C—H···O hydrogen bonds, π–π stacking |
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of the title compounds are detailed below.
Synthesis and Crystallization
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde: To a solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml), POCl₃ (11.6 mmol) was added drop-wise at 0 °C. The mixture was then stirred for 14 hours at room temperature. Following the stirring, water (50 ml) was added, and the resulting precipitates were collected, washed with water, and dried in vacuo. Single crystals suitable for X-ray diffraction were obtained from a 1,2-dichloroethane/cyclohexane solution at room temperature.[1]
The synthesis protocol for 6-bromo-4-oxo-4H-chromene-3-carbaldehyde is analogous, starting from the corresponding 5-bromo-2-hydroxyacetophenone.
X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected at 100 K using a Rigaku AFC-7R diffractometer with Mo Kα radiation.[1][2]
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde:
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde:
-
Absorption Correction: ψ scan[1]
-
Structure Solution and Refinement: The programs used for structure solution and refinement were not explicitly stated in the provided information but are standard software packages. The C(sp²)-bound hydrogen atoms were placed in geometrical positions and refined using a riding model.[1]
Visualization of Supramolecular Interactions
The following diagrams illustrate the distinct primary intermolecular interactions that govern the crystal packing of the 6-bromo and 7-bromo isomers.
References
A Comparative Guide to HPLC Method Development for the Separation of 7-Bromo-4H-chromen-4-one Isomers
For Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: Isomers of 7-Bromo-4H-chromen-4-one
The primary challenge in the chromatographic analysis of this compound lies in the separation of its positional isomers. These isomers share the same molecular weight and formula (C₉H₅BrO₂) but differ in the position of the bromine atom on the benzene ring. The most common positional isomers include 5-Bromo-4H-chromen-4-one, 6-Bromo-4H-chromen-4-one, and 8-Bromo-4H-chromen-4-one. These subtle structural differences can lead to significant variations in their physicochemical properties, which can be exploited for chromatographic separation.
Physicochemical Properties of Chromen-4-one Derivatives
A comprehensive understanding of the physicochemical properties of the target analytes is fundamental to developing a robust HPLC method. While specific data for all bromo-isomers of 4H-chromen-4-one are scarce, the properties of the parent and related compounds provide valuable insights.
| Property | This compound | 7-Bromochroman-4-one |
| Molecular Formula | C₉H₅BrO₂ | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol | 227.055 g/mol [1] |
| Boiling Point | Not available | 336.6±42.0 °C at 760 mmHg[1] |
| LogP (Octanol-Water Partition Coefficient) | Not available | 2.88[1] |
| Polarity | Moderately polar | Moderately polar |
Note: Data for 7-Bromochroman-4-one is included as a structurally related compound to infer potential chromatographic behavior.
Comparative Analysis of HPLC Methods
Based on the general principles of separating aromatic and halogenated isomers, two primary HPLC modes are considered: Reverse-Phase (RP) and Normal-Phase (NP) chromatography. Below is a comparison of hypothetical methods tailored for the separation of this compound isomers.
Table 1: Comparison of Hypothetical HPLC Methods
| Parameter | Method A: Reverse-Phase (C18) | Method B: Reverse-Phase (Phenyl) | Method C: Normal-Phase (Silica) |
| Stationary Phase | Octadecyl Silane (C18) | Phenyl | Silica |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Hexane/Isopropanol (Isocratic) |
| Separation Principle | Primarily hydrophobic interactions. | Hydrophobic and π-π interactions. | Adsorption based on polarity. |
| Elution Order | Generally, less polar isomers elute later. | Elution order influenced by both hydrophobicity and aromatic ring interactions. | More polar isomers are more strongly retained and elute later. |
| Advantages | Robust, reproducible, wide applicability. | Enhanced selectivity for aromatic compounds due to π-π interactions.[2] | Excellent for separating isomers with different polarities.[3] |
| Disadvantages | May provide insufficient selectivity for closely related positional isomers. | Can be more sensitive to mobile phase composition. | Sensitive to water content in the mobile phase, requires non-polar solvents. |
| Expected Resolution | Moderate | Good to Excellent | Good to Excellent |
| Typical Run Time | 15-30 minutes | 15-30 minutes | 10-20 minutes |
Experimental Workflow for HPLC Method Development
The development of a suitable HPLC method is a systematic process. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for HPLC method development, from initial screening to final validation.
Detailed Experimental Protocol: Recommended Method (Reverse-Phase with Phenyl Column)
This protocol outlines a starting point for the separation of this compound isomers using a phenyl stationary phase, which is expected to offer superior selectivity for these aromatic compounds.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Phenyl HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standards of this compound and its potential isomers (if available).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-18 min: 70% B
-
18-18.1 min: 70-30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or determined by UV scan of the analyte)
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Logical Relationship of Separation Principles
The choice between reverse-phase and normal-phase chromatography is dictated by the polarity of the analytes and the desired separation mechanism.
Caption: The relationship between analyte polarity and the principles of reverse-phase and normal-phase HPLC.
Conclusion and Recommendations
For the separation of this compound isomers, a reverse-phase method utilizing a phenyl-based stationary phase is recommended as a primary approach. This is due to the potential for enhanced selectivity through π-π interactions with the aromatic rings of the isomers, in addition to hydrophobic interactions. A systematic method development approach, starting with the recommended protocol and optimizing the gradient, temperature, and mobile phase composition, is crucial for achieving baseline separation. Should the reverse-phase methods prove insufficient, normal-phase chromatography on a silica or cyano column presents a strong alternative, leveraging the polarity differences between the isomers for separation. The ultimate choice of method will depend on the specific isomer profile of the sample and the required resolution.
References
Comparative Guide to the Synthesis and Identity Confirmation of 7-Bromo-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 7-Bromo-4H-chromen-4-one, a valuable heterocyclic scaffold in medicinal chemistry. We present detailed experimental protocols for two distinct methods, alongside a thorough analysis of the expected product's identity using various analytical techniques. All quantitative data is summarized for easy comparison, and key processes are visualized to aid in understanding.
Method 1: Synthesis via Enaminone Intermediate
A widely utilized and efficient method for the synthesis of this compound involves a two-step process starting from 4-bromo-2-hydroxyacetophenone. The first step is the formation of an enaminone intermediate, which then undergoes cyclization to yield the final product.
Experimental Protocol
Step 1: Synthesis of (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
To a solution of 4-bromo-2-hydroxyacetophenone (1.0 eq) in anhydrous toluene, dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq) is added. The reaction mixture is heated to reflux and stirred for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
The crude enaminone from the previous step is dissolved in a suitable solvent such as acetic acid or a mixture of ethanol and hydrochloric acid. The solution is heated to reflux for 1-3 hours. After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Method 2: Intramolecular Wittig Reaction Approach
An alternative route to 4H-chromen-4-ones involves a one-pot intramolecular Wittig reaction.[1][2] This method offers a different synthetic strategy, potentially avoiding harsh acidic conditions for cyclization.
Experimental Protocol
Step 1: Preparation of the O-acylsalicylic acid derivative
4-Bromosalicylic acid is first acylated with an appropriate acylating agent to introduce the necessary carbon backbone.
Step 2: Silylation and Ylide Formation
The resulting O-acyl-4-bromosalicylic acid is converted to its silyl ester. This is then reacted with (trimethylsilyl)methylenetriphenylphosphorane to generate an acylphosphorane intermediate.
Step 3: Intramolecular Wittig Cyclization
The acylphosphorane undergoes a spontaneous intramolecular Wittig cyclization upon formation, yielding the this compound.[1][2] The reaction progress is monitored by TLC, and the product is isolated and purified using standard chromatographic techniques.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic methods. Please note that specific yields and reaction conditions can vary based on the scale and specific reagents used.
| Parameter | Method 1: Enaminone Intermediate | Method 2: Intramolecular Wittig Reaction |
| Starting Materials | 4-bromo-2-hydroxyacetophenone, DMF-DMA | 4-Bromosalicylic acid, (trimethylsilyl)methylenetriphenylphosphorane |
| Typical Yield | Good to Excellent (often >80%) | Good (typically 55-80%)[1] |
| Reaction Conditions | Reflux in toluene, then reflux in acidic medium | One-pot reaction, generally milder conditions |
| Purification | Recrystallization is often sufficient | Chromatographic purification is typically required |
| Scalability | Generally scalable | May present challenges on a larger scale |
Product Identity Confirmation
Accurate identification of the synthesized this compound is crucial. A combination of spectroscopic and physical methods should be employed.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups, such as the carbonyl group of the chromenone ring.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Expected Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic and vinylic protons of the chromenone core. The bromine substitution at the 7-position will influence the chemical shifts and coupling patterns of the aromatic protons. |
| ¹³C NMR | Resonances for all nine carbon atoms, including the characteristic carbonyl carbon signal (δ > 170 ppm) and carbons of the aromatic and pyrone rings. |
| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₅BrO₂ (m/z = 223.94). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observable for the molecular ion and bromine-containing fragments. |
| Melting Point | A specific melting point range should be observed for the pure compound. |
Experimental Workflows and Signaling Pathways
To visually represent the processes described, the following diagrams have been generated using the DOT language.
References
Unveiling Potent SIRT2 Inhibition: A Comparative Analysis of Chromone Derivatives
For researchers and scientists navigating the landscape of sirtuin inhibitors, this guide offers a detailed comparison of the SIRT2 inhibitory activity of various chromone and chroman-4-one derivatives. The following data, compiled from peer-reviewed studies, provides a clear overview of the inhibitory potential of these compounds, supported by detailed experimental protocols for reproducibility.
Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1][2][3] The development of potent and selective SIRT2 inhibitors is a key focus of current drug discovery efforts. Chromone and its reduced form, chroman-4-one, represent privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[4] This guide focuses on a series of substituted chromone and chroman-4-one derivatives that have been synthesized and evaluated for their ability to selectively inhibit SIRT2.
Comparative Inhibitory Activity of Chromone and Chroman-4-one Derivatives against SIRT2
The SIRT2 inhibitory activity of a series of synthesized chromone and chroman-4-one derivatives was assessed, with IC50 values determined for the most potent compounds. The following table summarizes the key findings, highlighting the structure-activity relationships (SAR) observed.
| Compound ID | Structure | R1 | R2 | R3 | % Inhibition at 200 µM | IC50 (µM) [95% CI] |
| 1a (racemic) | Chroman-4-one | Cl | Br | n-pentyl | 88 | 4.5 [3.7-5.5] |
| (-)-1a | Chroman-4-one | Cl | Br | n-pentyl | - | 1.5 [1.1-2.1] |
| (+)-1a | Chroman-4-one | Cl | Br | n-pentyl | - | 4.5 [3.7-5.5] |
| 1k | Chroman-4-one | Cl | Br | n-propyl | 76 | 10.6 [8.8-12.7] |
| 1m | Chroman-4-one | Br | Br | n-pentyl | >70 | 1.5 |
| 1n | Chroman-4-one | Cl | Br | isopropyl | 52 | - |
| 3a | Chromone | Cl | Br | n-pentyl | 82 | 5.5 [4.1-7.4] |
| 3b | Chromone | Cl | Br | phenyl | 20 | - |
| 23 | Chromone | - | - | acetamide substituted phenethyl | 81 | 29 |
Key Observations from the Data:
-
Stereochemistry Influences Activity: The levorotatory enantiomer, (-)-1a, exhibited significantly higher potency (IC50 = 1.5 µM) compared to its dextrorotatory counterpart, (+)-1a (IC50 = 4.5 µM).[2]
-
Substituents at 6- and 8-positions are Favorable: Larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring were found to be favorable for inhibitory activity.[1][2][3][5][6] The most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one (1m) with an IC50 of 1.5 µM.[1][3][5][6]
-
Optimal Alkyl Chain Length at 2-position: An n-pentyl group at the 2-position appeared to be optimal for activity among the studied alkyl derivatives.[2] Branching of this alkyl chain, as seen in the isopropyl analogue 1n, led to a decrease in inhibitory activity.[2]
-
Chroman-4-one vs. Chromone Scaffold: The saturated chroman-4-one scaffold generally demonstrated higher potency than the unsaturated chromone scaffold, although the n-pentyl substituted chromone 3a still showed significant inhibition.[2]
-
Bulky Substituents at 2-position can be Detrimental: The introduction of a bulky phenyl group at the 2-position, as in flavone 3b, resulted in a significant decrease in inhibition compared to the n-pentyl substituted chromone 3a.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the detailed experimental protocol for the in vitro SIRT2 inhibition assay is provided below.
In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)
This assay determines the inhibitory activity of compounds on the deacetylase activity of SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic peptide substrate (e.g., Arg-His-Lys-Lys(acetyl)-AMC)
-
NAD+
-
Developer solution (e.g., containing trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted to the desired concentrations in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, the following components are added in order:
-
Assay buffer
-
Test compound solution (or DMSO for control wells)
-
Recombinant human SIRT2 enzyme
-
The mixture is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction: The deacetylation reaction is initiated by adding the fluorogenic peptide substrate and NAD+ to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Development: The developer solution is added to each well. The developer (e.g., trypsin) cleaves the deacetylated peptide, releasing the fluorophore (AMC) and leading to an increase in fluorescence.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells containing the test compound to the control wells (with DMSO). IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
SIRT2 Signaling and Inhibition Workflow
The following diagrams illustrate the general signaling pathway involving SIRT2 and the experimental workflow for assessing its inhibition.
Caption: SIRT2 deacetylates substrates using NAD+, which is inhibited by chromone derivatives.
Caption: Workflow for the in vitro fluorescence-based SIRT2 inhibition assay.
This comparative guide provides valuable insights into the SIRT2 inhibitory potential of a specific class of chromone and chroman-4-one derivatives. The presented data and protocols can aid researchers in the selection and development of novel and potent SIRT2 inhibitors for further investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Bromo-4H-chromen-4-one: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of 7-Bromo-4H-chromen-4-one, providing immediate safety, logistical, and operational procedures for researchers, scientists, and drug development professionals.
The proper disposal of this compound, a halogenated organic compound, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This document outlines the necessary steps for its safe handling and disposal.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed and causes serious eye irritation.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves.
-
A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms arise.[1]
-
Ingestion: Rinse the mouth with water and then drink plenty of water. Seek medical attention.[2]
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.04 g/mol [2] |
| Appearance | Solid |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4]
Step 1: Waste Segregation
It is critical to segregate halogenated organic waste from all other waste streams to ensure proper disposal, which often involves incineration.[5]
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., contaminated weigh boats, spatulas, or bench paper) in a designated, compatible, and sealable container. A clearly labeled plastic or glass container is suitable for halogenated organic solids.[4]
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in a sealed plastic bag or container labeled for solid hazardous waste.[4]
Step 2: Labeling
Properly label all waste containers. The label must include:
-
The full chemical name: "this compound".[4]
-
The words "Hazardous Waste".[4]
-
A clear indication that it is a "Halogenated Organic Compound".[4]
Step 3: Storage
-
Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Keep waste containers tightly closed at all times, except when adding waste.[4]
-
It is recommended to store waste containers in a secondary containment tray to prevent the spread of any potential leaks.
Step 4: Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Waste codes should be assigned by the user based on the application for which the product was used.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Avoid using combustible materials such as paper towels for large spills.[4]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent as recommended by your institution's EHS department.[4]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be collected and disposed of as halogenated hazardous waste.[4]
V. Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 7-Bromo-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 7-Bromo-4H-chromen-4-one. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
Signal Word: Warning[1]
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or full-face protection against chemical splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Butyl rubber gloves are recommended for handling halogenated aromatic compounds. Ensure gloves are of a suitable thickness and are inspected for defects before each use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fastens securely is required. |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or a chemical fume hood. If dusts are generated and ventilation is inadequate, a NIOSH-approved particulate respirator may be necessary. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.04 g/mol |
| Physical Form | Solid[1] |
| Storage Temperature | Room temperature[1] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for handling this compound within a laboratory setting.
4.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed and protected from light.[1]
4.2. Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as specified in Section 2 before handling the compound.
-
Weighing and Transfer: When weighing or transferring the solid material, use techniques that minimize dust generation. A spatula or scoop should be used.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.
4.3. Spill Management
-
Minor Spills (Solid):
-
Restrict access to the spill area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
This container should be specifically designated for "Halogenated Organic Waste."
-
Do not mix with non-halogenated waste streams.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Keep the container tightly sealed except when adding waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
